7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
7-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXMNUYBFUKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=C2)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a chlorinated derivative of the 6-azaindole scaffold, represents a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive characterization of this specific molecule is limited in publicly accessible literature, its structural motifs are prevalent in a variety of biologically active agents, particularly kinase inhibitors. This guide provides a comprehensive analysis of its core chemical properties, proposes a scientifically grounded synthetic pathway, discusses its predicted reactivity and spectroscopic data, and explores its potential applications in drug discovery. The insights herein are synthesized from data on analogous structures and foundational principles of heterocyclic chemistry to provide a robust working knowledge base for researchers.
Introduction: The Significance of the 6-Azaindole Core
The pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a key pharmacophore in modern drug development.[1] This scaffold is a bioisostere of indole, where a nitrogen atom replaces the C-6 carbon, altering the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1]
The introduction of a chlorine atom at the 7-position and a lactam function at the 2-position, as in this compound, further functionalizes the core. The chlorine atom can serve as a synthetic handle for cross-coupling reactions, while the oxindole-like lactam moiety provides specific hydrogen bond donor and acceptor sites crucial for binding to protein targets.[2] This unique combination of features makes it a valuable, albeit under-documented, building block for creating complex molecular architectures targeting kinases and other enzymes.[3][4]
Molecular Structure and Predicted Physicochemical Properties
The core structure consists of a pyridine ring fused to a pyrrolidin-2-one ring. The chlorine substituent is located on the pyridine ring, adjacent to the fusion point.
Diagram of this compound
Caption: Chemical structure of the title compound.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₅ClN₂O | - |
| Molecular Weight | 168.58 g/mol | Calculated from the molecular formula. |
| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (NH) | The pyrrole-like nitrogen of the lactam. |
| Hydrogen Bond Acceptors | 2 (C=O, Pyridine N) | The carbonyl oxygen and the pyridine nitrogen. |
| pKa (Acidic) | ~14-15 (NH) | Estimated based on similar lactam structures. |
| pKa (Basic) | ~2-3 (Pyridine N) | Electron withdrawal from the fused ring system reduces basicity. |
This table contains computationally predicted values and should be used as an estimation pending experimental verification.
Proposed Synthesis Pathway
A definitive, published synthesis for this compound is not currently available. However, a logical and efficient synthetic route can be proposed based on established methodologies for constructing azaindole and oxindole scaffolds. The most plausible approach involves a multi-step sequence starting from a substituted pyridine.
Plausible Synthetic Workflow
The proposed synthesis begins with the well-documented Bartoli indole synthesis to create the 7-chloro-6-azaindole core, followed by a selective oxidation to install the C2-carbonyl group, forming the desired lactam.
Proposed Synthesis of this compound
Caption: A proposed two-step synthetic workflow.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
This step is based on the established Bartoli reaction, a powerful method for indole and azaindole synthesis.[5]
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Addition: Vinylmagnesium bromide (approx. 3.0 eq, 1 M solution in THF) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The causality here is that the vinyl Grignard reagent attacks the nitro-pyridine, initiating a cascade that will ultimately form the pyrrole ring.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.[6]
Step 2: Oxidation to this compound
The conversion of an indole or azaindole to its corresponding oxindole (lactam) can be achieved via several methods. A common strategy involves initial halogenation at the C2 position followed by hydrolysis.
-
Reaction Setup: The 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM) or THF and cooled to 0 °C.
-
Oxidative Halogenation: A reagent such as N-Bromosuccinimide (NBS) or tert-butyl hypochlorite (t-BuOCl) is added portion-wise. This electrophilic halogenation preferentially occurs at the electron-rich C2 position of the pyrrole ring.
-
Hydrolysis: Following the consumption of the starting material (monitored by TLC or LC-MS), water or an acid/DMSO mixture is added to the reaction. This hydrolyzes the unstable 2-halo intermediate to the desired 2-oxo product.
-
Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.
Chemical Reactivity and Spectroscopic Profile
The reactivity of this compound is governed by its distinct functional groups: the lactam, the chloro-pyridine moiety, and the methylene group at C3.
Key Reactivity Centers
-
N1-H of the Lactam: This proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for N-alkylation or N-arylation, a common strategy in medicinal chemistry to modulate solubility and binding properties.
-
C7-Cl on the Pyridine Ring: The chlorine atom is a site for nucleophilic aromatic substitution (SNAr) or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups, enabling extensive structure-activity relationship (SAR) studies.[7]
-
C3 Methylene Group: The protons at the C3 position are adjacent to a carbonyl group, making them susceptible to deprotonation and subsequent alkylation or condensation reactions (e.g., Knoevenagel condensation) to introduce substituents at this position.
Reactivity Map
Caption: Key sites of chemical reactivity.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), a singlet for the N1-H proton (which may be broad and is exchangeable with D₂O, likely δ > 10 ppm), and a singlet for the C3 methylene protons (around δ 3.5-4.0 ppm).
-
¹³C NMR: The carbon spectrum would be characterized by a signal for the lactam carbonyl (C2) in the δ 170-180 ppm region. Signals for the aromatic carbons of the pyridine ring would appear between δ 110-150 ppm, and the C3 methylene carbon would be found further upfield, around δ 35-45 ppm.
-
IR Spectroscopy: A strong, sharp absorption band between 1680-1720 cm⁻¹ would be indicative of the C=O stretch of the five-membered lactam ring. A broad absorption around 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing in an approximate 3:1 ratio. For C₇H₅³⁵ClN₂O, the expected exact mass would be around 168.01.
Applications in Drug Discovery
The primary application of this compound is as an advanced intermediate in the synthesis of targeted therapeutics. The pyrrolopyridine scaffold is a known "hinge-binder" for many protein kinases, where the pyridine nitrogen and the lactam NH group can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[8]
Derivatives of related scaffolds like pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines have shown potent inhibitory activity against a range of kinases, including:
-
FMS Kinase (CSF-1R): Implicated in inflammatory diseases and various cancers.[9]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key targets in anti-angiogenic cancer therapies.[4]
-
Janus Kinases (JAKs): Involved in autoimmune disorders and myeloproliferative neoplasms.[10]
The title compound provides a versatile platform for generating libraries of potential kinase inhibitors by leveraging the reactivity at the N1, C3, and C7 positions to explore the chemical space around the core scaffold and optimize binding affinity and selectivity.
Safety and Handling
While no specific safety data sheet (SDS) exists for this compound, data from the closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 357263-41-3) should be considered for handling protocols.
-
Hazards: Likely to be toxic if swallowed and may cause serious eye irritation or damage.[11]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a promising but currently under-characterized heterocyclic building block with significant potential in medicinal chemistry. Its structural features—a 6-azaindole core, a reactive chlorine handle, and a hydrogen-bonding lactam moiety—make it an ideal starting point for the synthesis of novel kinase inhibitors. This guide has provided a framework for understanding its properties and reactivity based on established chemical principles and data from analogous structures. Further experimental work is necessary to fully elucidate its chemical profile and unlock its full potential in the development of next-generation therapeutics.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. echemi.com [echemi.com]
- 6. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | C7H5ClN2 | CID 11435048 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction
Within the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. The pyrrolo[2,3-c]pyridine, a class of azaindoles, is a particularly valuable scaffold due to its structural resemblance to purine bases, allowing it to serve as a versatile intermediate in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies.[1][2] This guide provides an in-depth, systematic approach to the complete structure elucidation of a specific derivative, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one .
With the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , this compound presents a unique analytical challenge that requires a multi-technique, synergistic approach to unambiguously confirm its constitution and connectivity.[][4][5] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices and demonstrate how a self-validating system of analysis leads to irrefutable structural confirmation.
Hypothesized Structure and Numbering Convention
Before delving into the analytical methodologies, it is essential to establish the hypothesized structure and the standard IUPAC numbering convention for the bicyclic ring system. This framework will be used consistently throughout the guide for spectral assignments.
-
Chemical Structure: this compound
-
Molecular Formula: C₇H₅ClN₂O
-
CAS Number: 357263-41-3 (Note: This CAS number often refers to the parent 7-chloro-1H-pyrrolo[2,3-c]pyridine; the oxo-derivative discussed here is a distinct but related structure).
The Analytical Workflow: A Multi-Pronged Strategy
The definitive elucidation of a novel or synthesized molecule is never reliant on a single technique. Instead, it is a process of assembling complementary pieces of a puzzle. Each analytical method provides specific information, and their collective data must converge to support a single, unambiguous structure. The workflow described herein follows a logical progression from foundational mass and compositional data to intricate mapping of the covalent framework.
Part 1: Foundational Analysis - Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
-
Causality & Rationale: The first step in characterizing any compound is to determine its precise mass and, by extension, its elemental composition. HRMS provides mass accuracy to within a few parts per million (ppm), which is critical for distinguishing between isobaric formulas and confirming the presence of specific elements, such as chlorine with its characteristic isotopic signature.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.
-
-
Data Interpretation & Expected Results:
-
Elemental Composition: The calculated exact mass for C₇H₅³⁵ClN₂O is 168.0090. The HRMS experiment should yield a measured mass that matches this value within 5 ppm.
-
Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. The mass spectrum should therefore display two prominent peaks for the molecular ion: one for the ³⁵Cl isotopologue ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the ³⁷Cl isotopologue ([M+2]⁺). This pattern is a definitive confirmation of a single chlorine atom in the structure.
-
| Ion | Formula | Calculated Exact Mass | Observed Mass (Expected) |
| [M+H]⁺ (³⁵Cl) | C₇H₆³⁵ClN₂O⁺ | 169.0169 | ~169.0165 (within 5 ppm) |
| [M+H]⁺ (³⁷Cl) | C₇H₆³⁷ClN₂O⁺ | 171.0140 | ~171.0136 (within 5 ppm) |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality & Rationale: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. For our target structure, it serves to confirm the presence of the critical N-H bonds and the lactam carbonyl (C=O) group, which are foundational features of the hypothesized structure.[6]
-
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal preparation.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000–400 cm⁻¹).
-
-
Data Interpretation & Expected Results:
-
N-H Stretching: Expect one or two distinct bands in the region of 3400-3200 cm⁻¹ . These correspond to the N-H stretching vibrations of the pyrrole (N1-H) and the lactam (N3-H) moieties.
-
C=O Stretching: A strong, sharp absorption band around 1700-1650 cm⁻¹ is the defining characteristic of the lactam carbonyl group.[7] Its exact position can provide clues about ring strain and conjugation.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyrrole and pyridine components will appear in the 1600–1450 cm⁻¹ region.
-
C-Cl Stretching: A weaker band in the fingerprint region, typically around 800-600 cm⁻¹ , can be attributed to the C-Cl bond.
-
Part 2: Definitive Framework Mapping - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the carbon-hydrogen framework. A combination of 1D and 2D experiments is required for an unambiguous assignment.
1D NMR: ¹H and ¹³C Spectra
-
Causality & Rationale: ¹H NMR reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling, while ¹³C NMR identifies the number of unique carbon environments. Together, they provide a complete census of the atoms in the molecule's core structure.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used for both proton and carbon-13 detection.[8]
-
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~11.0-12.0 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic pyrrole N1-H proton.
-
δ ~8.0-9.0 ppm (1H, broad singlet): The lactam N3-H proton. Both N-H signals will disappear upon addition of a drop of D₂O, confirming their identity as exchangeable protons.
-
δ ~7.8 ppm (1H, d, J ≈ 5 Hz): Pyridine ring proton H4, adjacent to the nitrogen.
-
δ ~7.2 ppm (1H, d, J ≈ 5 Hz): Pyridine ring proton H5, coupled to H4.
-
δ ~3.5 ppm (2H, singlet): The isolated methylene protons at the C3 position. The singlet multiplicity is a key indicator that this CH₂ group has no adjacent proton neighbors.
-
-
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
-
δ ~168 ppm: The lactam carbonyl carbon, C2.
-
δ ~150 ppm: C7, the carbon bearing the chlorine atom.
-
δ ~145-120 ppm: Four signals corresponding to the remaining aromatic carbons (C3a, C4, C5, C7a).
-
δ ~45 ppm: The aliphatic methylene carbon, C3.
-
2D NMR: COSY, HSQC, and HMBC
-
Causality & Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which are essential for piecing together the entire molecular scaffold.[9][10]
-
Data Interpretation & Expected Correlations:
-
COSY (¹H-¹H Correlation Spectroscopy):
-
A single critical cross-peak will be observed connecting the signals of H4 and H5 , confirming their adjacent relationship on the pyridine ring. The absence of other correlations confirms the isolated nature of the C3 methylene protons and the N-H protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment directly links the proton and carbon assignments:
-
The proton signal at ~7.8 ppm (H4) will correlate to its carbon signal (C4).
-
The proton signal at ~7.2 ppm (H5) will correlate to its carbon signal (C5).
-
The methylene proton signal at ~3.5 ppm (H3) will correlate to the aliphatic carbon signal at ~45 ppm (C3).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the definitive experiment for confirming the bicyclic structure and placement of substituents. Key correlations are illustrated in the diagram below.
-
-
Summary of Spectroscopic Data
The table below consolidates the expected NMR data, providing a complete and self-consistent picture that validates the proposed structure.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | - | ~11.5 | br s | C2, C7a, C3a |
| 2 | ~168 | - | - | - |
| 3 | ~45 | ~3.5 | s (2H) | C2, C3a |
| 3a | ~125 | - | - | - |
| 4 | ~140 | ~7.8 | d | C5, C7a |
| 5 | ~122 | ~7.2 | d | C4, C3a |
| 7 | ~150 | - | - | - |
| 7a | ~148 | - | - | - |
Conclusion
The structure elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By systematically employing a suite of spectroscopic techniques, we move from a hypothesis to a certainty. High-resolution mass spectrometry establishes the elemental formula and confirms the presence of chlorine. Infrared spectroscopy identifies the key functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of every atom and bond in the molecule's framework. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in research and drug development pipelines.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | C7H5ClN2 | CID 11435048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 357263-41-3 [sigmaaldrich.com]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
An In-Depth Technical Guide to the Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a chlorinated 6-azaoxindole, represents a pivotal heterocyclic scaffold in medicinal chemistry. Its structure is often associated with the metabolic oxidation products of bioactive 7-chloro-6-azaindole derivatives, making it a critical standard for DMPK (Drug Metabolism and Pharmacokinetics) studies. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. The primary strategy discussed involves the initial construction of the 7-chloro-1H-pyrrolo[2,3-c]pyridine core via the Bartoli indole synthesis, followed by a regioselective oxidation at the C2-position. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss alternative synthetic strategies.
Strategic Overview: A Retrosynthetic Approach
The synthesis of this compound is most logically approached by disconnecting the molecule into two key synthons: the foundational 7-chloro-6-azaindole core and the C2-oxo functionality. This leads to a two-stage synthesis:
-
Stage 1: Annulation. Formation of the pyrrole ring onto the pyridine core to construct 7-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Stage 2: Oxidation. Selective introduction of the oxygen atom at the C2 position of the pyrrole ring.
This strategy leverages well-established methodologies for azaindole synthesis and addresses the challenge of regioselective oxidation as a distinct chemical problem.
Caption: Retrosynthetic analysis of the target compound.
Pathway I: The Bartoli Annulation / C2-Oxidation Sequence
This pathway is arguably the most direct and has been validated in principle through numerous patent disclosures for the synthesis of the azaindole core.
Step 2.1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine via Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful transformation that converts ortho-substituted nitroarenes into 7-substituted indoles using an excess of a vinyl Grignard reagent.[1][2] Its application to heteroaromatic systems, specifically the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide, provides a direct route to the required 7-chloro-6-azaindole intermediate.[3]
Causality and Mechanistic Insight: The reaction proceeds through a fascinating cascade.[2][4]
-
Initial Addition: The first equivalent of vinylmagnesium bromide adds to the nitro group, which after rearrangement and elimination, forms a nitroso-pyridine intermediate.
-
Second Addition: A second equivalent of the Grignard reagent adds to the nitroso group.
-
[5][5]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[5][5]-sigmatropic rearrangement, a key step facilitated by the steric pressure of the ortho-chloro substituent.
-
Cyclization & Aromatization: The rearranged intermediate cyclizes and, upon aqueous workup, eliminates water to yield the aromatic pyrrole ring.
The requirement for three equivalents of the Grignard reagent is a hallmark of this reaction when starting from a nitro precursor.[2]
Caption: Overall synthetic workflow.
Experimental Protocol: 7-chloro-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from established procedures for the Bartoli synthesis on nitropyridines.[3]
-
Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert nitrogen atmosphere, add 2-chloro-3-nitropyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add vinylmagnesium bromide (3.0-3.2 equiv, typically 1.0 M in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Warming & Reaction: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-16 hours at this temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step is highly exothermic.
-
Workup: Allow the mixture to warm to room temperature. Filter the resulting suspension through a pad of celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine.
| Reagent/Solvent | Molar Equiv. | Purpose |
| 2-chloro-3-nitropyridine | 1.0 | Starting Material |
| Vinylmagnesium Bromide | 3.0 - 3.2 | C2-unit source & reducing agent |
| Anhydrous THF | - | Reaction Solvent |
| Sat. aq. NH₄Cl | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
Table 1: Reagents for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Step 2.2: Regioselective C2-Oxidation to this compound
The conversion of the azaindole core to the corresponding azaoxindole is a critical transformation. While various methods exist for the synthesis of 7-azaoxindoles from other precursors[5][6], the direct oxidation of a pre-formed 7-azaindole is an elegant approach. The C2 position of the indole/azaindole nucleus is electron-rich and susceptible to oxidation, but controlling the reaction to prevent over-oxidation or reaction at C3 can be challenging.
Causality and Mechanistic Insight: The Davis oxidation, which employs an N-sulfonyloxaziridine like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), is an excellent method for the α-hydroxylation of carbonyl compounds via their enolates.[7][8] This principle can be extended to the pyrrole ring of an azaindole. The NH proton of the pyrrole is acidic enough to be deprotonated by a strong, non-nucleophilic base, forming an anion that is analogous to an enolate. This nucleophilic anion then attacks the electrophilic oxygen of the oxaziridine in an SN2 fashion to install the hydroxyl group. The resulting 2-hydroxy-7-azaindole exists in tautomeric equilibrium with the more stable 7-azaoxindole (lactam) form.
Experimental Protocol: this compound
-
Setup: To a flame-dried flask under an inert nitrogen atmosphere, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Deprotonation: Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, typically as a solution in THF) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete formation of the anion.
-
Oxidation: In a separate flask, dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 equiv) in anhydrous THF. Add this solution dropwise to the cold anion solution.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 2-4 hours, then quench with saturated aqueous ammonium chloride.
-
Workup & Purification: Allow the mixture to warm to room temperature and perform a standard aqueous workup with ethyl acetate. The crude product is then purified by silica gel chromatography to afford the target compound.
| Reagent/Solvent | Molar Equiv. | Purpose |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 1.0 | Starting Material |
| KHMDS | 1.1 | Strong Base for Deprotonation |
| 2-(Phenylsulfonyl)-3-phenyloxaziridine | 1.2 | Oxygen Source (Oxidant)[7] |
| Anhydrous THF | - | Reaction Solvent |
Table 2: Reagents for the C2-Oxidation Step.
Alternative Synthetic Strategies
While the annulation/oxidation sequence is robust, other methods for constructing the 7-azaoxindole core are noteworthy for their ingenuity and potential applications.
-
Palladium-Catalyzed Cyclization: This approach involves preparing an N-aryl-2-chloronicotinamide precursor, which then undergoes an intramolecular palladium-catalyzed C-N bond formation to construct the lactam ring.[6] This method is highly versatile for creating substituted analogs.
-
Radical Cyclization: Tin-free radical cyclizations of N-(pyridin-2-yl)acrylamide derivatives offer a milder, more environmentally conscious route to the 7-azaoxindole scaffold.[5][6]
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process. The Bartoli indole synthesis provides an effective, albeit reagent-intensive, method for constructing the necessary 7-chloro-6-azaindole core from commercially available 2-chloro-3-nitropyridine. Subsequent regioselective oxidation at the C2-position, ideally using a modern electrophilic oxygen source like a Davis oxaziridine on the corresponding N-anion, completes the synthesis. This pathway offers a clear, logical, and scalable route for obtaining this important molecule for research and drug development applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Davis Oxidation [organic-chemistry.org]
- 8. Davis oxidation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Potential Applications of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This guide provides a comprehensive technical overview of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document consolidates established knowledge on its logical precursor and proposes a scientifically grounded pathway for its synthesis and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a prominent heterocyclic system in the field of drug discovery.[1] These structures are bioisosteres of indole and purine systems, allowing them to interact with a wide range of biological targets.[1] Their unique electronic properties and ability to form key hydrogen bonds have made them a cornerstone in the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancer and other diseases.[2][3] The introduction of a chlorine atom at the 7-position and an oxo group at the 2-position of the 6-azaindole core, as in this compound, is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a compelling target for synthesis and evaluation.
Part 1: Synthesis of the Precursor: 7-chloro-1H-pyrrolo[2,3-c]pyridine
A reliable synthesis of the precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is the critical first step. A well-established method for this is the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent.[2]
Synthetic Protocol: Bartoli Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from established procedures for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[4]
Reaction Scheme:
A schematic for the synthesis of the precursor.
Materials and Reagents:
| Reagent/Material | Purity/Concentration | Supplier |
| 2-chloro-3-nitropyridine | ≥98% | Commercially Available |
| Vinylmagnesium bromide | 1 M in THF | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available |
| Saturated aqueous ammonium chloride | Prepared in-house | |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Dichloromethane (DCM) | ACS grade | Commercially Available |
| Methanol (MeOH) | ACS grade | Commercially Available |
| Ammonium hydroxide | Commercially Available | |
| Hyflo Super Cel® | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: A solution of 2-chloro-3-nitropyridine (10.0 g, 63.07 mmol) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C using a dry ice/acetone bath.[4]
-
Grignard Addition: An excess of vinylmagnesium bromide (1 M THF solution, 200 mL, 200.0 mmol) is added dropwise to the cooled solution. The reaction mixture is then allowed to slowly warm to -20 °C and is stirred for 16 hours.[4]
-
Quenching: The reaction is quenched by the dropwise addition of a saturated aqueous ammonium chloride solution (150 mL) with vigorous stirring.[4]
-
Workup: The resulting suspension is filtered through a pad of Hyflo Super Cel®. The filtrate is then extracted three times with ethyl acetate (EtOAc).[4]
-
Purification: The combined organic phases are concentrated under reduced pressure. The crude product is purified by automated flash column chromatography using a gradient of dichloromethane/methanol, followed by dichloromethane/methanol/ammonium hydroxide to afford the pure 7-chloro-1H-pyrrolo[2,3-c]pyridine.[4]
Expected Yield: 3.87 g (38% yield).[4]
Characterization: The structure of the product should be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are δ 8.73 (s, 1H), 8.04 (d, J = 5.5 Hz, 1H), 7.53-7.46 (m, 1H), 7.43 (dd, J = 6.2, 3.4 Hz, 1H), 6.64 (dd, J = 3.1, 2.1 Hz, 1H) in CDCl₃.[4]
Part 2: Proposed Synthesis of this compound
With the precursor in hand, the next critical step is the selective oxidation of the C2 position of the pyrrole ring to introduce the desired oxo functionality. Direct oxidation of pyrroles to pyrrolin-2-ones can be challenging due to the electron-rich nature of the pyrrole ring, which can lead to over-oxidation or polymerization.[5] However, several methods have been developed for the analogous oxidation of indoles to oxindoles, which can serve as a guide for this transformation.[6]
Proposed Synthetic Route: Oxidation of 7-chloro-1H-pyrrolo[2,3-c]pyridine
A plausible approach for the synthesis of this compound is the direct oxidation of the precursor. This can be conceptualized as a two-step process involving an initial halogenation at the C3 position followed by hydrolysis.
Proposed Reaction Scheme:
A proposed pathway for the synthesis of the target molecule.
Rationale for the Proposed Method:
The oxidation of indoles to oxindoles has been achieved using various reagents, including N-bromosuccinimide (NBS) in aqueous tert-butanol. This method is often effective for electron-rich heterocyclic systems. The proposed mechanism involves an initial electrophilic bromination at the C3 position, followed by nucleophilic attack of water and subsequent elimination to yield the 2-oxo product. A similar strategy has been successfully employed for the synthesis of oxindoles from indoles.
Experimental Considerations:
-
Solvent System: The choice of a mixed solvent system like t-BuOH/H₂O is crucial. The aqueous component acts as the nucleophile, while the organic co-solvent helps to solubilize the starting material.
-
Reaction Temperature: The reaction is typically carried out at or below room temperature to control the reactivity of the halogenating agent and minimize side reactions.
-
Stoichiometry: Careful control of the stoichiometry of the halogenating agent is necessary to avoid di- or tri-halogenation.
-
Purification: The product can be purified using standard techniques such as column chromatography or recrystallization.
Part 3: Potential Biological Activity and Therapeutic Applications
The this compound scaffold holds significant promise as a kinase inhibitor. The azaindole core is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atom in the pyridine ring and the N-H of the pyrrole ring form crucial hydrogen bonds with the kinase hinge region.[7]
The Role of the 2-Oxo Group
The introduction of a 2-oxo group is a common strategy in kinase inhibitor design. This functional group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site and enhancing binding affinity and selectivity.
Potential Kinase Targets
Derivatives of the pyrrolo[2,3-c]pyridine and related azaindole scaffolds have been reported as inhibitors of a wide range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[8]
-
Focal Adhesion Kinase (FAK): FAK plays a key role in cell adhesion, migration, and survival, and its inhibition is a promising anti-cancer strategy.[9]
-
Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[10]
-
Glycogen Synthase Kinase 3β (GSK3β): GSK3β is involved in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's.[11][12]
Future Directions
The synthesis of this compound would open the door to a thorough investigation of its biological activity. A logical workflow for its evaluation would include:
A workflow for the evaluation of the target molecule.
Conclusion
While the direct synthesis and biological profile of this compound are not yet extensively documented, this guide provides a robust starting point for its investigation. The well-defined synthesis of its precursor, coupled with a chemically sound proposal for its conversion to the target molecule, offers a clear path forward for researchers. The established importance of the azaindole scaffold in kinase inhibition strongly suggests that this compound is a high-value target for the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 4. N-Heterocycle synthesis [organic-chemistry.org]
- 5. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 357263-41-3 7-Chloro-1H-pyrrolo[2,3-c]pyridine AKSci W5723 [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold and its derivatives represent a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a multitude of biological targets. This guide focuses on a specific, synthetically versatile subclass: this compound derivatives. We will dissect the foundational chemistry of this scaffold, explore its profound impact as a kinase inhibitor, and detail the downstream applications in oncology. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, integrating mechanistic insights with validated experimental protocols to empower future discovery efforts.
The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity
Heterocyclic compounds are fundamental to drug discovery, with fused ring systems like pyrrolopyridines offering unique structural and electronic properties.[1] The 7-azaindole core, a fusion of a pyrrole and a pyridine ring, is particularly noteworthy. It has been successfully incorporated into numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2] The power of this scaffold lies in its capacity to act as an excellent "hinge-binding motif" within the ATP-binding site of protein kinases.[2][3]
The specific scaffold of interest, this compound, is a 6-azaindole derivative. The introduction of a chlorine atom at the 7-position provides a crucial synthetic handle for further functionalization, primarily through nucleophilic aromatic substitution, allowing for the creation of diverse molecular libraries.[1] The lactam moiety (the -one at the 2-position) further influences the molecule's electronic properties and potential hydrogen bonding interactions.
General Synthetic Strategy
The synthesis of the core 7-chloro-1H-pyrrolo[2,3-c]pyridine structure typically involves multi-step processes that first construct the bicyclic core, followed by a targeted halogenation step to introduce the chlorine atom.[1] Subsequent derivatization can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to append diverse substituents and modulate biological activity.[4]
Caption: Generalized synthetic workflow for derivatives.
Mechanism of Action: Kinase Hinge-Binding
The primary biological activity associated with 7-azaindole derivatives is the competitive inhibition of protein kinases at the ATP-binding site.[2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5]
The 7-azaindole scaffold masterfully mimics the adenine base of ATP. It forms a highly stable, bidentate hydrogen bond with the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme. Specifically, the pyridine nitrogen (N6) acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[2] This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the kinase's catalytic activity.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound belonging to the broader class of azaindoles. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes current knowledge from closely related structural analogs to build a robust hypothesis of its biological activity. By examining the well-established pharmacology of 7-azaindole derivatives as kinase inhibitors and the emerging role of the pyrrolopyridinone core in modulating key cellular processes, we propose a primary mechanism centered on kinase inhibition, with potential secondary effects on protein aggregation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related compounds.
Introduction: The Therapeutic Promise of the Azaindole Scaffold
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors[1][2]. Its defining feature is the ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of a wide range of protein kinases[1]. This has led to the successful development of numerous potent and selective kinase inhibitors for therapeutic areas such as oncology[1][2]. The parent compound of the molecule , 7-chloro-1H-pyrrolo[2,3-c]pyridine, serves as a versatile intermediate in the synthesis of such kinase inhibitors and antiviral agents[3].
The subject of this guide, this compound, introduces a lactam (a cyclic amide) functionality at the 2-position of the pyrrole ring. This modification significantly alters the electronic and structural properties of the core, suggesting a potentially unique pharmacological profile. Based on evidence from closely related analogs, this guide will explore the high probability of this compound acting as a kinase inhibitor, potentially with a distinct selectivity profile, and will also consider other plausible mechanisms of action.
Core Hypothesis: Kinase Inhibition as the Primary Mechanism of Action
The foundational hypothesis for the mechanism of action of this compound is its function as an ATP-competitive kinase inhibitor. This is predicated on the extensive body of literature demonstrating that the 7-azaindole core is an effective hinge-binding motif for various kinases[1].
The Role of the 7-Azaindole Core in Hinge Binding
Protein kinases share a conserved ATP-binding pocket, and a key interaction point for many inhibitors is the "hinge" region that connects the N- and C-lobes of the kinase domain. The 7-azaindole scaffold is adept at forming a bidentate hydrogen bond with this hinge, mimicking the interaction of the adenine base of ATP. This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to confer potency and selectivity.
DOT Script for Kinase Hinge Binding
References
In Silico Modeling of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Binding to VEGFR2: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of the binding of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a novel kinase inhibitor candidate, to its putative target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in kinase inhibition, making VEGFR2, a key mediator of angiogenesis, a rational therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology rooted in established computational chemistry principles. We will progress from initial structure preparation and molecular docking to advanced molecular dynamics simulations and binding free energy calculations, providing not just a protocol, but the scientific rationale behind each decision. The ultimate goal is to furnish a robust computational framework for predicting the binding affinity and interaction patterns of novel kinase inhibitors, thereby accelerating the drug discovery and optimization process.
Introduction: The Rationale for In Silico Investigation
The 7-chloro-1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of novel kinase inhibitors.[1] Its structural similarity to the adenine core of ATP allows it to competitively bind to the ATP-binding site of various kinases.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] Consequently, the inhibition of VEGFR2 is a well-established strategy in anti-cancer therapy.[3][4][5]
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict and analyze protein-ligand interactions at an atomic level.[6] By employing techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we can gain profound insights into the binding mode, stability, and affinity of a ligand for its target protein.[6] This guide will delineate a complete computational workflow to investigate the binding of this compound to the kinase domain of VEGFR2.
Foundational Workflow: A Multi-Stage Approach to Binding Prediction
Our in silico investigation is structured as a multi-stage process, beginning with broad, rapid screening methods and progressing to more computationally intensive and accurate techniques. This hierarchical approach ensures that computational resources are utilized efficiently, with each stage informing and refining the subsequent one.
Figure 1: A schematic of the multi-stage in silico modeling workflow.
Phase 1: Structure Preparation and Molecular Docking
The initial phase focuses on preparing the necessary molecular structures and performing molecular docking to predict the most likely binding pose of the ligand within the VEGFR2 active site.
Protein and Ligand Preparation
3.1.1. Protein Structure Selection and Preparation
For this study, we will utilize the crystal structure of the human VEGFR2 kinase domain in complex with a novel pyrrolopyrimidine inhibitor (PDB ID: 3VHE).[2] This structure is ideal as the co-crystallized ligand shares a similar scaffold with our compound of interest, providing a validated binding pocket.
Experimental Protocol: Protein Preparation
-
Download the PDB file: Obtain the coordinate file for PDB ID 3VHE from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Clean the structure: Remove all non-essential molecules, including water, co-solvents, and the original ligand, using a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Add hydrogen atoms: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign charges: Assign appropriate partial charges to each atom using a force field-based method. For this protocol, we will use the GROMACS pdb2gmx tool with the AMBER99SB-ILDN force field.
3.1.2. Ligand Structure Preparation
The 3D structure of this compound needs to be generated and optimized.
Experimental Protocol: Ligand Preparation
-
Generate 2D structure: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy minimization: Perform a geometry optimization of the 3D structure using a quantum mechanics method (e.g., at the HF/6-31G* level) or a robust molecular mechanics force field like GAFF2.
-
Generate topology and parameter files: Use a tool like acpype or the CHARMM-GUI server to generate the ligand topology and parameter files compatible with the chosen force field for the MD simulation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] We will use AutoDock Vina, a widely used and validated docking program.[7]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare PDBQT files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges, atom types, and rotatable bonds.
-
Define the binding site (Grid Box): Define a search space (grid box) that encompasses the ATP-binding site of VEGFR2. The coordinates of the co-crystallized ligand in 3VHE can be used to center the grid box.
-
Run AutoDock Vina: Execute the docking simulation. The command will be similar to: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z --out output.pdbqt --log log.txt -
Analyze results: The output will provide several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-scoring pose with a chemically reasonable orientation will be selected for the next phase.
| Docking Parameter | Value | Rationale |
| Grid Center | Based on 3VHE ligand | To focus the search on the known binding site. |
| Grid Size | 25 x 25 x 25 Å | To encompass the entire ATP-binding pocket. |
| Exhaustiveness | 32 | To increase the thoroughness of the conformational search. |
Phase 2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and conformational changes.[8] We will use GROMACS, a versatile and high-performance MD simulation package.[8][9][10]
Figure 2: A detailed workflow for the Molecular Dynamics (MD) simulation.
System Setup
Experimental Protocol: GROMACS System Setup
-
Create the complex: Combine the coordinates of the protein (from docking) and the ligand into a single PDB file.
-
Define the simulation box: Create a periodic boundary box (e.g., a cubic box) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
Simulation Execution
Experimental Protocol: GROMACS MD Simulation
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT) for a short duration (e.g., 1 ns) to allow the solvent to relax around the protein-ligand complex while restraining the protein and ligand heavy atoms.
-
NPT Equilibration: Further equilibrate the system at a constant number of particles, pressure, and temperature (NPT) for a longer duration (e.g., 5-10 ns) to ensure the system reaches the desired temperature and pressure.
-
Production MD: Run the production MD simulation for a significant duration (e.g., 100-200 ns) without restraints to observe the natural dynamics of the system.
| MD Simulation Parameter | Value/Method | Rationale |
| Force Field | AMBER99SB-ILDN (protein), GAFF2 (ligand) | Widely validated for biomolecular simulations. |
| Water Model | TIP3P | A standard and computationally efficient water model. |
| Ensemble | NPT | Simulates conditions closer to a biological environment. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100-200 ns | Sufficient to observe convergence and stability. |
Trajectory Analysis
The output of the MD simulation is a trajectory file containing the coordinates of all atoms at different time points. This trajectory is analyzed to assess the stability of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over time to assess their stability. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the protein and ligand are monitored throughout the simulation to identify key interactions.
Phase 3: Binding Free Energy Calculation
The final phase involves calculating the binding free energy of the ligand to the protein, providing a quantitative measure of their binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and computationally efficient approach for this purpose.[1][11][12][13][14]
Experimental Protocol: MM/GBSA Calculation
-
Extract snapshots: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.
-
Calculate energy components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:
-
Molecular mechanics energy in the gas phase (ΔE_MM)
-
Polar solvation energy (ΔG_GB)
-
Nonpolar solvation energy (ΔG_SA)
-
-
Calculate binding free energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_GB + ΔG_SA - TΔS
Note: The entropic term (TΔS) is computationally expensive to calculate and is often omitted when comparing the relative binding affinities of a series of similar compounds.
Data Interpretation and Conclusion
The culmination of this workflow will be a comprehensive dataset that includes:
-
The predicted binding pose of this compound in the VEGFR2 active site.
-
An assessment of the stability of the protein-ligand complex over time.
-
Identification of key amino acid residues involved in the binding interaction.
-
A quantitative prediction of the binding free energy.
This information provides a strong foundation for understanding the molecular basis of inhibition and can guide further experimental validation and lead optimization efforts. The in silico approach detailed in this guide serves as a powerful tool to accelerate the discovery of novel and potent kinase inhibitors for therapeutic intervention.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor [ncbi.nlm.nih.gov]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. Tutorial: Simulating AdK with Gromacs | Learning | Beckstein Lab [becksteinlab.physics.asu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peng-lab.org [peng-lab.org]
Methodological & Application
Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one from 7-chloro-1H-pyrrolo[2,3-c]pyridine
An Application Note and Detailed Protocol for the Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction: The Significance of the Pyrrolo[2,3-c]pyridin-2-one Scaffold
The 7-azaindole framework, specifically the pyrrolo[2,3-c]pyridine core, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide range of biological targets. The introduction of an oxo group at the C2 position to form a pyrrolo[2,3-c]pyridin-2(3H)-one (or 7-azaindolin-2-one) further enhances its therapeutic potential. This moiety is a key component in numerous kinase inhibitors, which are pivotal in oncology and inflammation research. The N-acyl-7-azaindole scaffold, a precursor to many of these compounds, has been explored for its role in developing potent and selective inhibitors for various kinases, including spleen tyrosine kinase (Syk).
This document provides a detailed protocol for the synthesis of this compound, a valuable intermediate for the development of novel therapeutics. The described method is based on the direct oxidation of the C2-methylene group of the corresponding pyrrole, a common and effective strategy for the synthesis of 2-pyrrolones. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide with in-depth explanations of the experimental choices and underlying chemical principles.
Synthetic Strategy: Oxidation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
The conversion of a pyrrole to a 2-pyrrolone can be achieved through various oxidative methods. The choice of oxidant is critical to ensure selectivity and avoid over-oxidation or degradation of the starting material, which contains a relatively electron-rich pyrrole ring and a pyridine moiety. Common strategies for the oxidation of similar heterocyclic systems often employ reagents like N-Bromosuccinimide (NBS) followed by hydrolysis, or transition metal-catalyzed oxidations.
For this specific transformation, we will utilize a two-step, one-pot procedure involving an initial bromination at the C2 position with NBS, followed by displacement of the bromide with an acetate and subsequent hydrolysis to the desired 2-one. This method is well-precedented for the synthesis of oxindoles from indoles and is adaptable to the azaindole system.
Reaction Rationale and Mechanistic Insights
The reaction proceeds via an initial electrophilic substitution at the C2 position of the pyrrole ring by bromine generated from NBS. The C2 position is the most nucleophilic and sterically accessible position on the pyrrole ring of the 7-azaindole system. The resulting 2-bromo intermediate is then subjected to nucleophilic substitution by acetate, followed by hydrolysis under the reaction conditions to yield the final product.
The choice of a biphasic solvent system (e.g., t-BuOH/water or THF/water) is often employed to facilitate the reaction, with the organic solvent solubilizing the starting material and the aqueous phase promoting the hydrolysis of the intermediate.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Materials and Reagents
| Reagent | Grade | Supplier |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | >98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ReagentPlus®, >99% | Sigma-Aldrich |
| Sodium Acetate (NaOAc) | Anhydrous, 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Deionized Water | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house | |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 g, 6.55 mmol).
-
Add tetrahydrofuran (THF, 20 mL) and stir until the starting material is fully dissolved.
-
Add deionized water (10 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Bromination:
-
Slowly add N-Bromosuccinimide (NBS) (1.28 g, 7.21 mmol, 1.1 equivalents) to the reaction mixture in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 1-2 hours at room temperature. Monitor the reaction progress by TLC (20% EtOAc in hexanes) until the starting material is consumed.
-
-
Hydrolysis:
-
Add sodium acetate (NaOAc) (1.61 g, 19.65 mmol, 3.0 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 66 °C for THF) for 4-6 hours. Monitor the formation of the product by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure this compound.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expect to see characteristic shifts for the aromatic protons and the CH₂ group at the C3 position.
-
¹³C NMR: To confirm the carbon skeleton, including the presence of the carbonyl carbon.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product.
-
IR (Infrared Spectroscopy): To confirm the presence of the carbonyl (C=O) and N-H functional groups.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | Increase the reaction time for the bromination or hydrolysis step. Ensure the reflux temperature is maintained. |
| Formation of multiple byproducts | Over-bromination or side reactions. | Ensure slow, portion-wise addition of NBS at 0 °C. Use the exact stoichiometry of NBS. |
| Low yield | Inefficient extraction or purification losses. | Perform multiple extractions with ethyl acetate. Optimize the column chromatography conditions to minimize product loss. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The protocol emphasizes safety, efficiency, and a thorough understanding of the underlying chemical principles, ensuring a high likelihood of success.
Application Notes and Protocols: The 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Scaffold for Kinase Inhibitor Development
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. A significant portion of small-molecule kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket in the kinase domain.[1][2] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a well-established "privileged scaffold" in this context. Its defining feature is the ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[1][2][3] This bidentate hydrogen bonding, involving the pyridine nitrogen as an acceptor and the pyrrole N-H as a donor, provides a strong anchor for inhibitor binding.[2][3] The success of this scaffold is exemplified by the FDA-approved BRAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[1][4]
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a 6-azaindole isomer with an oxo-group at the 2-position, represents a strategic modification of this privileged scaffold. The introduction of the lactam functionality and the chlorine atom at the 7-position offers new vectors for chemical modification and potential interactions within the ATP-binding site. The chlorine atom, in particular, can serve as a handle for further functionalization via nucleophilic aromatic substitution, allowing for the generation of diverse chemical libraries.[1] This document provides a detailed guide for researchers on the synthesis and application of the 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold for the discovery of novel kinase inhibitors.
PART 1: Synthesis of the Core Scaffold
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be proposed based on established heterocyclic chemistry principles. The following protocol outlines a multi-step synthesis starting from commercially available 2-amino-4-chloropyridine. The strategy involves the construction of the pyrrolone ring onto the pyridine core, followed by chlorination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Disclaimer: This is a proposed protocol and may require optimization. All steps should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Chloro-2-cyanopyridine
-
Diazotization: To a stirred suspension of 2-amino-4-chloropyridine (1 equiv.) in aqueous HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for gas evolution to subside between additions.
-
Work-up: Warm the reaction mixture to 50 °C for 1 hour, then cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 4-Chloro-2-formylpyridine
-
Reduction: Dissolve 4-chloro-2-cyanopyridine (1 equiv.) in anhydrous toluene and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add diisobutylaluminium hydride (DIBAL-H, 1.5 equiv., 1.0 M in toluene) dropwise, maintaining the temperature below -70 °C.
-
Quenching and Work-up: After the addition is complete, stir for an additional hour at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde is often used in the next step without further purification.
Step 3: Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one
-
Condensation and Cyclization: Dissolve 4-chloro-2-formylpyridine (1 equiv.) and glycine ethyl ester hydrochloride (1.2 equiv.) in ethanol. Add a base such as triethylamine (1.3 equiv.) and reflux the mixture for 4-6 hours to form the Schiff base.
-
Cool the reaction mixture and add a solution of sodium ethoxide in ethanol (1.5 equiv.). Reflux for an additional 8-12 hours to effect intramolecular cyclization.
-
Work-up: Cool the reaction to room temperature and neutralize with acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel.
Step 4: Synthesis of this compound
-
Chlorination: Dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1 equiv.) in a suitable solvent such as acetonitrile or DMF.
-
Add N-chlorosuccinimide (NCS) (1.1 equiv.) portion-wise at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.
PART 2: Application in Kinase Inhibitor Screening
The this compound scaffold serves as an excellent starting point for fragment-based or library-based screening against a panel of kinases. Its utility lies in its potential to bind to the kinase hinge region, with further derivatization allowing for exploration of other pockets within the ATP-binding site to enhance potency and selectivity.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay). This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[5]
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, where the kinase phosphorylates a substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP generated and thus, to the kinase activity.
Experimental Workflow:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound scaffold or its derivatives in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO in a 384-well source plate.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser, transfer 50 nL of each compound dilution to a low-volume, white, 384-well assay plate.
-
Include wells for a positive control (a known inhibitor for the target kinase, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix containing the target kinase and its specific substrate in the appropriate kinase reaction buffer. The concentrations should be optimized for each kinase to ensure the reaction is in the linear range.
-
Dispense 2.5 µL of the kinase/substrate mix into each well of the assay plate.
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration in the assay should ideally be at or near the Kₘ for the specific kinase to accurately determine the IC₅₀ for ATP-competitive inhibitors.[6]
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes (this time may need optimization).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Data Summary Table:
| Kinase Target | Scaffold/Derivative | IC₅₀ (nM) | Assay Type |
| Kinase X | This compound | Value | ADP-Glo™ |
| Kinase Y | This compound | Value | ADP-Glo™ |
| Kinase Z | This compound | Value | ADP-Glo™ |
Cellular Target Engagement Assay (BRET-Based)
While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to confirm that a compound can engage its target within the complex environment of a living cell.[7][8] The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding to a specific kinase in intact cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs upon addition of the NanoLuc® substrate. A test compound that binds to the kinase will compete with the tracer, disrupting BRET and causing a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compound in DMSO as described for the biochemical assay.
-
Dispense the compound dilutions and controls into a white, 384-well assay plate.
-
-
Target Engagement Measurement:
-
Add the transfected cell suspension to the assay plate.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Add the NanoLuc® substrate and the extracellular NanoLuc® inhibitor to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀ value, which reflects the compound's target engagement potency.
-
PART 3: Mechanistic Insights and Future Directions
The this compound scaffold is a versatile starting point for developing potent and selective kinase inhibitors. The chlorine atom at the 7-position is a key functional handle for synthetic elaboration. Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a variety of aryl or heteroaryl groups.[8] These modifications can be directed towards solvent-exposed regions or specific sub-pockets of the ATP-binding site to enhance affinity and selectivity.
Relevant Signaling Pathway Example: The MAPK/ERK Cascade
Many kinases targeted in cancer drug discovery are components of critical signaling pathways like the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway is common in many cancers.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
By systematically evaluating derivatives of the this compound scaffold against a panel of kinases, especially those within key oncogenic pathways, researchers can identify novel inhibitors with therapeutic potential. The combination of robust synthetic chemistry, high-throughput biochemical screening, and cell-based target engagement assays provides a powerful workflow for the discovery and development of next-generation kinase-targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. 4-Bromo-1H-pyrrolo[2,3-c]pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay for Evaluating Putative JAK2 Inhibitors Using the Pyrrolo[2,3-c]pyridine Scaffold
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling, governing critical cellular processes like proliferation, differentiation, and immune response.[1][2][3] Dysregulation of the JAK/STAT pathway is strongly implicated in various myeloproliferative neoplasms and inflammatory diseases.[3] Specifically, constitutive activation of JAK2, often due to mutations like V617F, leads to growth factor-independent cell proliferation and resistance to apoptosis, making it a prime therapeutic target.[4][5]
The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore present in numerous kinase inhibitors due to its structural similarity to the adenine core of ATP.[6] This structural motif allows compounds to act as ATP-competitive inhibitors.[6] This application note describes a robust, cell-based methodology to determine the inhibitory potential of novel compounds built on this scaffold, using 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a representative test article.
We will outline two key protocols:
-
A primary screen using a cell viability assay in a JAK2-dependent cell line to measure the compound's cytotoxic or cytostatic effects.
-
A mechanistic follow-up assay using a phospho-STAT3 ELISA to confirm that the observed effects are due to the inhibition of the JAK2/STAT3 signaling pathway.
Scientific Principle: Targeting Constitutive JAK2 Activity
For this protocol, we utilize a hematopoietic cell line, such as HEL 92.1.7 or K562 cells genetically engineered to express a constitutively active JAK2 mutant (e.g., V617F).[4][7] In these cells, the JAK2/STAT5 pathway is perpetually active, driving cell proliferation and survival without the need for external cytokines.[4][8]
An effective inhibitor of JAK2 will block the downstream phosphorylation of STAT proteins (primarily STAT3 and STAT5), interrupting the signaling cascade.[2][9] This leads to a dose-dependent decrease in cell metabolic activity and proliferation, which can be quantified.
Logical Framework for the Assay
The experimental design rests on a clear causative pathway. Inhibition of the constitutively active JAK2 kinase by the test compound should directly lead to a measurable decrease in the phosphorylation of its substrate, STAT3. This, in turn, will reduce cell viability and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. Constitutive activation of the JAK2/STAT5 signal transduction pathway correlates with growth factor independence of megakaryocytic leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activation of Jak2 contributes to proliferation and resistance to apoptosis in NPM/ALK-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for the Derivatization of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for Structure-Activity Relationship (SAR) Studies
Introduction: The 7-Azaindolinone Scaffold - A Privileged Core in Medicinal Chemistry
The 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a chlorinated derivative of the 7-azaindolinone core, represents a highly valuable starting scaffold for the development of novel therapeutics. The parent 7-azaindole framework is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, most notably protein kinases.[1][2] The incorporation of a lactam function at the 2-position and a chlorine atom at the 7-position provides three key, chemically distinct handles for systematic derivatization. This strategic placement of reactive sites allows for a comprehensive exploration of the chemical space around the core, which is fundamental for robust Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound at three primary positions: the N1-position of the lactam, the C7-position of the pyridine ring, and the C3-position of the pyrrolone ring. The methodologies are designed to be robust and adaptable for the generation of diverse chemical libraries for SAR exploration.
Strategic Overview of Derivatization Points
The chemical architecture of this compound offers three primary vectors for chemical modification. A thoughtful SAR campaign will systematically explore substitutions at each of these points to understand their influence on biological activity.
References
Analytical methods for 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one purification
As a Senior Application Scientist, this guide provides a comprehensive framework for developing robust analytical and purification methods for the novel compound 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one . This molecule belongs to the pyrrolopyridinone class, a scaffold of significant interest in medicinal chemistry due to its utility as a pharmacophore in developing targeted therapeutics, such as kinase inhibitors.
Achieving high purity (>99.5%) is critical for obtaining accurate biological data, ensuring reproducibility in preclinical studies, and meeting regulatory standards in drug development. The presence of the polar lactam moiety, the chloropyridine ring, and hydrogen bond donors/acceptors in the structure of this compound dictates a specific set of challenges and opportunities for its purification.
Disclaimer: Specific experimental data for this compound is not widely available in published literature. Therefore, this guide synthesizes established, field-proven methodologies for structurally analogous polar heterocyclic lactams and oxindole derivatives. The principles and protocols provided herein serve as a robust and authoritative starting point for method development and validation.
Compound Profile and Purification Rationale
Understanding the physicochemical properties of the target molecule is the cornerstone of designing an effective purification strategy.
-
Structure: A planar, heterocyclic system containing a lactam (cyclic amide).
-
Polarity: The molecule is expected to be highly polar due to the C=O and N-H groups of the lactam, making it amenable to reversed-phase chromatography.
-
Solubility: Likely soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (Methanol, Ethanol). Solubility in solvents like Acetonitrile (ACN) and Ethyl Acetate (EtOAc) may be moderate.
-
Detection: The fused aromatic system contains a strong chromophore, making UV/Vis detection at wavelengths between 254 nm and 280 nm a reliable method for chromatographic analysis.
This profile suggests that a multi-step purification strategy, beginning with crude cleanup via normal-phase flash chromatography, followed by high-resolution preparative HPLC or SFC, and concluding with crystallization, will be the most effective approach.
Potential Impurities in Synthesis
The purity of the final compound is dictated by the successful removal of impurities originating from the synthetic route. Based on common synthetic pathways for 7-azaindole derivatives, potential impurities may include:[1][2][3]
-
Starting Materials: Unreacted precursors, such as substituted aminopyridines.
-
Reagents & Catalysts: Residual coupling agents, bases, or metal catalysts (e.g., Palladium).
-
Intermediates: Incompletely cyclized or protected intermediates.
-
Side-Products: Isomers, over-alkylated products, or by-products from undesired side reactions.
-
Degradants: Compounds formed by decomposition of the target molecule under harsh reaction or workup conditions.
Integrated Purification and Analysis Workflow
A logical workflow ensures that each step builds upon the last to achieve the desired final purity with maximum yield.
Caption: Integrated workflow for purification and analysis.
Chromatographic Purification Protocols
Chromatography is the primary tool for separating the target compound from structurally similar impurities.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC is the gold standard for purifying polar molecules. The non-polar stationary phase retains analytes based on their hydrophobicity, eluting more polar compounds first.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is selected for its strong hydrophobic retention, which is ideal for providing good separation of polar compounds from both highly polar and non-polar impurities.
-
Acidic Modifier (Formic Acid): The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates acidic silanols on the silica backbone, reducing peak tailing, and it ensures that the pyrrolopyridinone and any basic impurities are consistently protonated, leading to sharp, reproducible peaks.
Detailed Step-by-Step Methodology:
-
Column: Prepare a C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size) suitable for preparative scale.
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both mobile phases thoroughly.
-
-
System Equilibration: Equilibrate the column with 95% A / 5% B at a flow rate of 15-20 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the semi-pure material from the initial flash chromatography step in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to a final concentration of 10-20 mg/mL. Ensure the sample is fully dissolved to prevent column clogging.
-
Injection and Gradient Elution: Inject the sample and begin the gradient elution. A typical scouting gradient is shown in the table below. This can be optimized to improve resolution around the target peak.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 254 nm). Collect small, discrete fractions across the main peak to isolate the purest material.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC-MS to confirm purity and identity. Pool fractions that meet the purity specification (e.g., >98%).
-
Solvent Removal: Remove the solvent from the pooled fractions using rotary evaporation, followed by high-vacuum drying or lyophilization to obtain the purified solid.
Table 1: Example RP-HPLC Gradient for Method Development
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 18.0 | 95 | 5 |
| 5.0 | 18.0 | 95 | 5 |
| 30.0 | 18.0 | 5 | 95 |
| 35.0 | 18.0 | 5 | 95 |
| 36.0 | 18.0 | 95 | 5 |
| 40.0 | 18.0 | 95 | 5 |
Protocol 2: Supercritical Fluid Chromatography (SFC) Purification
SFC is an excellent "green" alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption.[4][5] It behaves like normal-phase chromatography and is highly effective for separating polar compounds.
Causality Behind Experimental Choices:
-
Mobile Phase: Supercritical CO₂ is a non-polar primary mobile phase. A polar organic co-solvent (modifier), typically methanol, is added to increase the mobile phase strength and elute the polar target molecule from the column.
-
Stationary Phase: A polar column, such as one with a Diol or 2-Ethylpyridine phase, is chosen to provide alternative selectivity to RP-HPLC through polar interactions like hydrogen bonding.
Detailed Step-by-Step Methodology:
-
Column: Select a polar, SFC-specific column (e.g., Diol, 2-Ethylpyridine, 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Methanol.
-
-
Method Development:
-
Perform analytical screening on several columns with a generic gradient (e.g., 5% to 40% Methanol over 5 minutes).
-
Identify the column and conditions that provide the best separation of the target compound from its nearest eluting impurities.
-
-
Preparative Run:
-
Equilibrate the preparative column under the optimized starting conditions.
-
Dissolve the sample in a suitable solvent (e.g., Methanol) at a high concentration (50-100 mg/mL).
-
Perform stacked injections to maximize throughput.
-
-
Fraction Collection: Collect fractions using a UV or mass-based trigger.
-
Solvent Removal: The CO₂ evaporates upon depressurization, leaving the collected fractions in a small volume of methanol, which is quickly removed by rotary evaporation.
Final Purification by Crystallization
Crystallization is the definitive method for achieving the highest level of purity and obtaining a stable, crystalline solid form.[6][7]
Causality Behind Experimental Choices: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures.[7] For polar heterocyclic compounds, polar protic or aprotic solvents are often successful.[8]
Detailed Step-by-Step Methodology:
-
Solvent Screening:
-
Place ~10 mg of the purified material into several small vials.
-
Add 0.5 mL of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water) to each vial.
-
Observe solubility at room temperature.
-
Heat the vials in which the compound did not dissolve. If it dissolves upon heating, it is a potential crystallization solvent.
-
Allow the heated solutions to cool slowly to room temperature and then in a refrigerator (4°C). Observe for crystal formation.
-
If a single solvent is not ideal, test solvent/anti-solvent pairs (e.g., dissolve in a small amount of hot ethanol, then slowly add water until turbidity persists).
-
-
Scale-Up Crystallization:
-
Transfer the pooled, purified material to an appropriately sized flask.
-
Add the chosen solvent and heat until all the solid dissolves.
-
If needed, perform a hot filtration to remove any insoluble particulate matter.
-
Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, place the flask in a dewar of warm water and allow it to cool to ambient temperature overnight.
-
Once crystals have formed, cool the flask further in an ice bath or refrigerator for several hours to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Purity Assessment and Characterization
Rigorous analytical methods are required to validate the purity and confirm the identity of the final product.
Protocol 3: Purity Verification by UPLC-MS
This provides a high-resolution separation to detect any remaining impurities and confirms the molecular weight of the target compound.[9][10]
Caption: UPLC-MS analytical workflow.
Method Parameters:
-
Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.5-0.8 mL/min.
-
Injection Volume: 1-2 µL.
-
Detection (MS): Electrospray Ionization (ESI) in positive mode, scanning a mass range that includes the expected molecular ion [M+H]⁺.
Protocol 4: Structural Confirmation by NMR
NMR spectroscopy is essential for unambiguous confirmation of the chemical structure and can be used to identify and quantify impurities if their signals are resolved.
Sample Preparation and Analysis:
-
Accurately weigh 5-10 mg of the final, dried product.
-
Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for observing exchangeable N-H protons.
-
Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) as needed to assign all signals and confirm the structure.
-
The absence of signals corresponding to known impurities or residual solvents in the ¹H NMR spectrum is a strong indicator of high purity.
By following this structured, multi-step approach that combines rational method development with robust analytical quality control, researchers can confidently and reproducibly obtain this compound at the high purity required for advanced scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This compound is a crucial heterocyclic building block in medicinal chemistry. Its fused pyrrolopyridine core, a bioisostere of indole, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. The presence of a chlorine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This pyrrolopyridinone scaffold is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapies, making a robust and scalable synthetic route to this compound of high value to the pharmaceutical industry.
This document provides a comprehensive technical guide for the large-scale synthesis of this compound, detailing a two-step process commencing with the synthesis of the precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine, followed by its regioselective oxidation. The protocols are designed with scalability, safety, and efficiency in mind, providing not just a series of steps, but the scientific rationale behind the chosen methodologies.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The large-scale synthesis of this compound is most effectively achieved through a two-stage process. This strategy was devised to ensure high purity of the final product and to manage the potential hazards associated with the reagents at an industrial scale.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Large-Scale Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine
The initial stage of this synthesis focuses on the construction of the 6-azaindole core. The selected method utilizes a Grignard reaction between 2-chloro-3-nitropyridine and vinylmagnesium bromide, a known procedure that has been adapted for larger scale production.[1]
Reaction Scheme:
Figure 2: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles | Molar Equiv. |
| 2-chloro-3-nitropyridine | 5470-18-8 | 158.54 | 10.0 | 63.07 | 1.0 |
| Vinylmagnesium bromide (1M in THF) | 1826-67-1 | 131.26 | 200 L | 200 | 3.17 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 500 L | - | - |
| Saturated aq. Ammonium Chloride | 12125-02-9 | 53.49 | 150 L | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | As needed | - | - |
| Ammonium Hydroxide (aq) | 1336-21-6 | 35.05 | As needed | - | - |
Protocol:
-
Reactor Setup and Inert Atmosphere: A suitably sized reactor is rendered inert by purging with dry nitrogen. Anhydrous tetrahydrofuran (500 L) is charged into the reactor.
-
Reactant Charging and Cooling: 2-chloro-3-nitropyridine (10.0 kg, 63.07 mol) is added to the THF. The resulting solution is cooled to -78 °C with constant stirring.
-
Grignard Reagent Addition: Vinylmagnesium bromide (1 M solution in THF, 200 L, 200 mol) is added dropwise to the cooled solution, maintaining the internal temperature below -70 °C. The slow addition is critical to control the exotherm of the reaction.
-
Reaction and Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to -20 °C and is maintained at this temperature for 16 hours.
-
Quenching: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (150 L). This should be done at a rate that keeps the internal temperature below 0 °C.
-
Work-up and Extraction: The resulting suspension is filtered, and the filter cake is washed with ethyl acetate. The filtrate is transferred to a separation funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material is purified by column chromatography using a gradient elution of dichloromethane and methanol to afford pure 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1]
Expert Insights and Causality:
-
Choice of Grignard Reagent: Vinylmagnesium bromide serves as a two-carbon synthon that ultimately forms the pyrrole ring. The use of a Grignard reagent is a well-established method for carbon-carbon bond formation.
-
Low-Temperature Control: The initial low temperature (-78 °C) is crucial to control the highly exothermic reaction between the Grignard reagent and the nitro-aromatic compound, preventing side reactions and ensuring the desired product formation.
-
Quenching with Ammonium Chloride: A saturated solution of ammonium chloride is a mild proton source used to quench the reaction and protonate the intermediate alkoxide, leading to the formation of the pyrrole ring.
Part 2: Large-Scale Synthesis of this compound
The second stage of the synthesis involves the regioselective oxidation of the C2 position of the pyrrole ring in 7-chloro-1H-pyrrolo[2,3-c]pyridine to a carbonyl group. For this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is a suitable and effective oxidizing agent.[2] However, its use on a large scale requires strict safety protocols due to its potential for thermal decomposition.[3][4]
Reaction Scheme:
Figure 3: Oxidation of 7-chloro-1H-pyrrolo[2,3-c]pyridine to the target molecule.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles | Molar Equiv. |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 357263-41-3 | 152.58 | 5.0 | 32.77 | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 937-14-4 | 172.57 | 8.8 | ~39.3 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 L | - | - |
| Saturated aq. Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | - |
| Saturated aq. Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - | - |
| Water | 7732-18-5 | 18.02 | As needed | - | - |
Protocol:
-
Reactor Setup: A clean and dry reactor is purged with nitrogen. Dichloromethane (100 L) is charged into the reactor.
-
Reactant Charging and Cooling: 7-chloro-1H-pyrrolo[2,3-c]pyridine (5.0 kg, 32.77 mol) is dissolved in the DCM. The solution is cooled to 0 °C.
-
m-CPBA Addition: meta-Chloroperoxybenzoic acid (~77%, 8.8 kg, ~39.3 mol) is added portion-wise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. Reaction progress should be monitored by TLC or HPLC.
-
Work-up:
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess m-CPBA.
-
A saturated aqueous solution of sodium bicarbonate is then added to neutralize the meta-chlorobenzoic acid byproduct.
-
The layers are separated, and the aqueous layer is extracted twice with dichloromethane.
-
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by Recrystallization: The crude solid is recrystallized from an ethanol/water mixture to afford pure this compound as a solid.
Expert Insights and Causality:
-
Regioselectivity of Oxidation: The C2 position of the 7-azaindole ring is electron-rich and susceptible to electrophilic attack. m-CPBA acts as an electrophilic oxygen source, leading to the regioselective formation of the 2-oxo product.
-
Choice of Solvent: Dichloromethane is the preferred solvent for m-CPBA oxidations on a large scale as it is relatively inert and allows for good solubility of the reactants. Solvents like DMF have been reported to be incompatible with m-CPBA at scale, posing a thermal hazard.[3]
-
Controlled Addition and Temperature: The portion-wise addition of m-CPBA at low temperature is a critical safety measure to control the exotherm of the oxidation reaction and to prevent runaway reactions.
-
Quenching and Work-up: The use of sodium thiosulfate is essential to safely neutralize the excess oxidizing agent. The sodium bicarbonate wash removes the acidic byproduct, simplifying the purification process.
-
Purification by Recrystallization: Recrystallization is a highly effective and scalable method for purifying the final product, removing any remaining impurities and providing a crystalline solid of high purity.
Safety Considerations
7-chloro-1H-pyrrolo[2,3-c]pyridine (Precursor):
-
Hazard Classifications: Acute toxicity (Oral, Category 3), Eye Damage (Category 1).[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
meta-Chloroperoxybenzoic acid (m-CPBA):
-
Hazards: Strong oxidizing agent, can cause fire on contact with combustible materials. May be explosive when dry or subjected to heat or shock. Causes skin and eye irritation.[4]
-
Handling: Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Store in a cool, dry place, away from incompatible materials.[4][6]
-
Disposal: Unused m-CPBA should be quenched with a reducing agent like sodium thiosulfate before disposal.
This compound (Final Product):
-
Anticipated Hazards: Based on the structure and the precursor, the final product should be handled as a potentially toxic and irritating compound. Assume it has similar or greater toxicity than the starting material until specific toxicological data is available.
-
Handling: Wear appropriate PPE. Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The two-step synthetic route detailed in these application notes provides a robust and scalable method for the large-scale production of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, particularly during the oxidation step, researchers and production chemists can confidently and efficiently synthesize this valuable building block for pharmaceutical research and development. The provided insights into the rationale behind the procedural choices aim to empower scientists to not only execute the synthesis but also to understand and adapt the process as needed for their specific applications.
References
- 1. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. pubs.acs.org [pubs.acs.org]
The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Framework for Novel Kinase Inhibitors in Oncology Research
Introduction: The Rise of Azaindoles in Oncology
In the landscape of modern medicinal chemistry, certain molecular scaffolds have earned the designation of "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The azaindole framework, a bioisostere of indole, is a prime example of such a scaffold and has become a cornerstone in the design of kinase inhibitors for cancer therapy.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring of the indole core enhances the molecule's physicochemical properties, such as aqueous solubility, and provides additional hydrogen bonding opportunities within the ATP-binding pocket of kinases.[3] This application note focuses on the burgeoning potential of the 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a derivative of the 6-azaindole core, in cancer research. While this specific molecule is a novel entity with limited published data, its structural alerts strongly suggest its utility as a kinase inhibitor. This guide will, therefore, provide a comprehensive overview of the applications of the broader pyrrolo[2,3-c]pyridine class and detailed protocols for the investigation of new derivatives like this compound.
The Pyrrolo[2,3-c]pyridine Core: A Versatile Kinase Hinge-Binder
The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has been successfully employed in the development of potent inhibitors against a variety of kinases implicated in cancer progression.[4] The nitrogen atom at position 6, along with the pyrrole nitrogen, can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[3][5] This versatile binding ability has led to the development of inhibitors targeting a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): such as Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor-1 Receptor (FMS).[6][7]
-
Non-Receptor Tyrosine Kinases: like the Janus Kinases (JAKs).[2][8]
-
Serine/Threonine Kinases: including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[3][9][10]
The dysregulation of these kinases is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The development of small molecule inhibitors based on the pyrrolo[2,3-c]pyridine scaffold offers a promising avenue for targeted cancer therapy.
A Glimpse into the Anti-Cancer Potential: Published Data on Azaindole Derivatives
To illustrate the therapeutic promise of the azaindole scaffold, the following table summarizes the in vitro anti-proliferative activity of several reported derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine | Compound 1r | FMS | Ovarian, Prostate, Breast | 0.15 - 1.78 | [6] |
| 1H-Pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [11] |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 22 | CDK8 | Colorectal Cancer | 0.0486 | [12] |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1/2/3 | Breast (4T1) | Not specified | [7] |
| Pyrrolo[2,3-b]pyridine | Compounds 5c, 5d, 5e | DNA Intercalation | A549, HeLa, MDA-MB-231 | 0.12 - 9.84 | [13] |
Postulated Mechanism of Action: Kinase Inhibition and Downstream Signaling
The primary mechanism by which pyrrolo[2,3-c]pyridine derivatives are expected to exert their anti-cancer effects is through the competitive inhibition of ATP binding to the kinase domain of their target protein. This inhibition would block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive oncogenesis. For instance, inhibition of a receptor tyrosine kinase like FGFR would attenuate signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Caption: Postulated signaling pathway inhibition.
Experimental Protocols for the Evaluation of this compound
The following protocols provide a robust framework for the initial characterization of the anti-cancer properties of a novel pyrrolo[2,3-c]pyridine derivative.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Treat the cells with a range of concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FMS, CDK8, FGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and a range of concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Western Blot Analysis for Cellular Mechanism of Action
This technique is used to assess the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the compound at concentrations around its IC50 value for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for a specific signaling molecule in compound-treated cells compared to control cells indicates inhibition of the pathway.
Experimental Workflow for Novel Compound Evaluation
Caption: A general workflow for the preclinical evaluation of a novel pyrrolo[2,3-c]pyridine derivative.
Conclusion and Future Directions
The this compound belongs to the promising class of 6-azaindoles, which have demonstrated significant potential as kinase inhibitors in cancer research. While experimental data on this specific compound is not yet available, the protocols and background information provided in this application note offer a clear and structured path for its evaluation as a potential anti-cancer agent. Future research should focus on its synthesis, in vitro anti-proliferative activity against a broad panel of cancer cell lines, and identification of its primary kinase target(s). Subsequent cellular and in vivo studies will be crucial to validate its therapeutic potential and pave the way for further lead optimization. The versatility of the azaindole scaffold suggests that this compound could be a valuable addition to the growing arsenal of targeted therapies in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for Novel Kinase Inhibitor Discovery
Abstract
The 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for its remarkable success in targeting protein kinases.[1] This is largely due to its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region, effectively mimicking the adenine moiety of ATP.[1][2] Within this class, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one emerges as a highly valuable starting point for drug discovery campaigns, particularly those employing Fragment-Based Drug Discovery (FBDD) principles.[3][4] Its rigid core provides the essential hinge-binding motif, while the lactam functionality and the strategically placed chlorine atom offer versatile vectors for synthetic elaboration to enhance potency and selectivity.[5]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will detail the scientific rationale for its application, present robust protocols for key biochemical and cell-based assays, and outline a logical framework for structure-activity relationship (SAR) development.
The Scientific Rationale: Why Target Kinases with a 7-Azaindole Scaffold?
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] The ATP-binding site of kinases, particularly the flexible hinge region that connects the N- and C-lobes, is the primary target for small molecule inhibitors. The 7-azaindole scaffold is an exceptional "hinge-binder."[1]
Causality of Binding: The efficacy of this scaffold stems from its bioisosteric relationship with adenine. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[7] This pairing allows the fragment to form two highly stable hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, providing a strong anchoring point for the inhibitor.[1][2] This foundational interaction is the reason numerous successful kinase inhibitors, including the FDA-approved BRAF inhibitor Vemurafenib, are built upon this core structure.[1]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
Strategic Application: Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful alternative to traditional high-throughput screening (HTS).[8] It involves screening libraries of low molecular weight compounds ("fragments") to identify weak but highly efficient binders.[4][9] These initial hits are then chemically optimized and grown into potent, drug-like lead compounds.[4] this compound is an ideal candidate for an FBDD approach.
-
Core Binding Motif: The pyrrolopyridinone core already contains the necessary pharmacophore for hinge binding, ensuring that hits are likely to be relevant ATP-competitive inhibitors.
-
Vector for Growth: The chlorine atom at the 7-position is a key synthetic handle.[5] It readily participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic and rational addition of chemical moieties to explore nearby pockets in the ATP-binding site, thereby increasing potency and engineering selectivity.
Caption: The Fragment-Based Drug Discovery (FBDD) workflow.
Synthesis and Characterization
While numerous methods exist for the synthesis of the parent 7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold,[5][10] obtaining the 2-oxo derivative requires specific strategies. Below is a representative, conceptual pathway.
Representative Synthetic Strategy: A plausible route involves the construction of the pyrrolidinone ring onto a pre-functionalized pyridine core.
-
Starting Material: Begin with a suitable 2-amino-3-halopyridine derivative.
-
N-Alkylation: Alkylate the amino group with an appropriate two-carbon unit bearing a protected carboxylic acid or ester functionality (e.g., ethyl bromopyruvate).
-
Intramolecular Cyclization: Induce an intramolecular Heck or Friedel-Crafts type reaction to form the five-membered lactam ring.
-
Chlorination: If not already present, introduce the chlorine at the 7-position using a selective chlorinating agent (e.g., N-chlorosuccinimide).
Characterization: The final compound and all intermediates should be rigorously characterized to confirm identity and purity (>97%). Standard methods include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine purity.
Experimental Protocols
The following protocols are designed to be robust and self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines a compound's ability to inhibit a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from the this compound scaffold against a target kinase.
Materials:
-
Target Kinase (e.g., BRAF, PI3K, etc.)
-
Kinase-specific substrate peptide
-
ATP (at or near the Kₘ for the target kinase)
-
Test Compound Stock (10 mM in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Create a 10-point, 1:3 serial dilution of the test compound in DMSO. Start with the 10 mM stock.
-
Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Kinase Reaction:
-
In the 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11] It is a crucial step to determine if kinase inhibition translates to an anti-proliferative effect in a relevant cancer cell line.
Objective: To evaluate the cytotoxic or cytostatic effects of a test compound on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A375 for BRAF inhibitors)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Compound Stock (10 mM in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[12][13]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate for 72 hours.[12] This duration can be adjusted based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm (with a reference wavelength of ~630 nm if available).
-
Subtract the absorbance of blank wells (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Development
A systematic SAR study is the engine of hit-to-lead optimization. The goal is to understand how different chemical modifications affect the compound's biological activity.
Logical Approach: Using the 7-chloro position as the primary point of diversification, a library of analogs can be synthesized via parallel chemistry.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 10. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: A Strategic Guide for In Vivo Evaluation of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a Novel Kinase Inhibitor
Introduction: The Rationale for In Vivo Investigation
The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, acting as an ATP-competitive agent due to its structural similarity to adenine.[1][2] Compounds with this core structure have shown promise in targeting various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2][3] The subject of this guide, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, is a novel derivative within this class.[4] While specific biological data for this compound is not yet widely published, its chemical structure strongly suggests a potential mechanism of action as a kinase inhibitor.
Preclinical in vivo studies are a critical step in the drug development pipeline, providing essential data on a compound's efficacy, safety, and pharmacokinetic profile before it can be considered for human trials.[5][6][7] This guide provides a comprehensive framework for the in vivo evaluation of this compound, focusing on a strategic, multi-faceted approach. We will detail protocols for assessing its anti-tumor efficacy in a xenograft model, determining its pharmacokinetic properties, evaluating its pharmacodynamic effects on target engagement, and establishing a preliminary safety profile.
The following protocols and experimental designs are intended to be a robust starting point for researchers. It is imperative that all animal studies are conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and adhere to relevant ethical guidelines.[8][9]
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model. Understanding the PK profile is fundamental to designing an effective dosing regimen for subsequent efficacy and toxicology studies.[9][10]
Experimental Design:
A typical PK study involves administering the compound via two different routes to assess oral bioavailability.[11]
-
Animal Model: Male BALB/c mice (6-8 weeks old). While various mouse strains can be used, consistency is key.[12]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Sample Collection: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[10][11] Utilizing a serial bleeding technique from a single mouse can reduce animal usage and inter-animal variability.[10]
-
Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Oral Bioavailability. |
Protocol: Murine Pharmacokinetic Study [10][11]
-
Animal Preparation: Acclimatize male BALB/c mice for at least 3-5 days.[13] House two mice per cage to facilitate handling.[10]
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dosing:
-
IV: Administer the compound via a tail vein injection.
-
PO: Administer the compound using oral gavage.
-
-
Blood Collection: At each time point, collect approximately 20-30 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Phase 2: In Vivo Efficacy Evaluation in a Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a relevant cancer model. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[13][14][15]
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Protocol: Subcutaneous Xenograft Model [8][13][14][15]
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to kinase inhibitors (e.g., A549 - non-small cell lung cancer, or a cell line with a known kinase dependency).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID), 4-6 weeks old.[13]
-
Tumor Cell Implantation:
-
Tumor Growth and Grouping:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Measure tumor dimensions with calipers and calculate the volume using the formula: Volume = (width)² x length/2.[13]
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Administer this compound (at doses determined from PK and preliminary toxicity studies) and vehicle control daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Excise tumors, weigh them, and collect tissues for further analysis.
-
Phase 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that this compound is engaging its intended target in the tumor tissue.[16][17] For a kinase inhibitor, this typically involves measuring the phosphorylation status of the target kinase or its downstream substrates.[18]
Signaling Pathway Visualization:
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Protocol: Western Blot Analysis of Tumor Lysates
-
Sample Collection: At the study endpoint (or from a satellite group of animals at various time points post-dose), collect tumor tissues and immediately snap-freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and a key downstream substrate.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio in the treated group compared to the vehicle control indicates target engagement.
Phase 4: Preliminary In Vivo Toxicology
Objective: To identify potential toxicities and establish a maximum tolerated dose (MTD).[19][20] This is crucial for determining a safe and effective dose range for further studies.
Experimental Design:
-
Acute Toxicity: A single-dose, dose-escalation study to determine the MTD.[21][22]
-
Sub-chronic Toxicity: A repeat-dose study (e.g., 14 or 28 days) at doses below the MTD.[21][22]
Parameters to Monitor:
| Category | Parameters |
| Clinical Observations | Daily monitoring for changes in behavior, appearance, and signs of distress (e.g., lethargy, piloerection).[19] |
| Body Weight | Measured 2-3 times per week. |
| Food and Water Intake | Monitored daily or several times a week. |
| Clinical Pathology | At the end of the study, collect blood for hematology and clinical chemistry analysis. |
| Gross Pathology | At necropsy, examine all organs for any visible abnormalities. |
| Histopathology | Collect and preserve major organs (e.g., liver, kidneys, spleen, heart, lungs) for microscopic examination. |
Protocol: 14-Day Repeat-Dose Toxicity Study [21]
-
Animal Model: Use the same strain of mice as in the PK and efficacy studies.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose (approaching the MTD).
-
-
Dosing: Administer the compound or vehicle daily for 14 consecutive days.
-
Monitoring: Perform daily clinical observations and regular body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood for clinical pathology. Perform a thorough necropsy and collect organs for histopathological analysis.
This comprehensive guide outlines a strategic and logical progression for the in vivo evaluation of this compound. By systematically assessing the pharmacokinetics, efficacy, pharmacodynamics, and toxicology of this novel compound, researchers can generate a robust data package to support its further development as a potential therapeutic agent. The integration of these distinct but interconnected studies is paramount for making informed decisions in the complex process of drug discovery.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocol-online.org [protocol-online.org]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. LLC cells tumor xenograft model [protocols.io]
- 16. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicology | MuriGenics [murigenics.com]
- 20. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 21. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 22. altogenlabs.com [altogenlabs.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one synthesis
Welcome to the technical support center for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-quality results.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic building block, presents a significant synthetic challenge. The primary hurdles lie in the construction of the bicyclic pyrrolopyridinone core and the subsequent regioselective chlorination of the electron-rich pyridine ring. Direct chlorination of the parent 1H-pyrrolo[2,3-c]pyridin-2(3H)-one can lead to a mixture of isomers and over-chlorinated byproducts, making purification a formidable task.[1] This guide will focus on a robust, two-step approach: the synthesis of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, followed by a controlled, selective chlorination at the desired C7 position.
Proposed Synthetic Pathway
Our recommended synthetic approach is a two-stage process designed to maximize yield and purity while minimizing the formation of intractable byproducts.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
The construction of the pyrrolopyridinone core is the foundational step of this synthesis. We will explore a common and effective method starting from 2-amino-3-cyanopyridine.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Materials:
-
2-Amino-3-cyanopyridine
-
Ethyl chloroacetate
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-amino-3-cyanopyridine (1.0 eq) in anhydrous ethanol.
-
Base Addition: Carefully add sodium ethoxide (1.1 eq) to the solution at room temperature. Stir the mixture for 15-20 minutes.
-
Alkylation: Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Cyclization: After completion of the initial reaction, cool the mixture to room temperature and slowly add concentrated hydrochloric acid. Heat the mixture to reflux for an additional 2-3 hours to facilitate hydrolysis of the cyano group and subsequent cyclization.
-
Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Troubleshooting Guide: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Inactive reagents. 3. Insufficient base. | 1. Increase reaction time and/or temperature. Monitor closely by TLC. 2. Use freshly opened or purified reagents. Ensure ethanol is anhydrous. 3. Use a stronger base or increase the stoichiometry of the current base. |
| Formation of a Major Side Product | 1. Dimerization of starting material. 2. Incomplete hydrolysis of the cyano group. | 1. Add ethyl chloroacetate slowly and at a lower temperature to control the initial reaction rate. 2. Ensure sufficient acid is used and the hydrolysis/cyclization step is allowed to proceed to completion. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. | 1. Optimize the stoichiometry of reagents to ensure complete conversion of the limiting reagent. 2. Consider column chromatography for purification if recrystallization is ineffective. |
Part 2: Selective Chlorination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This step is critical for the successful synthesis of the target molecule. The key challenge is to achieve selective chlorination at the C7 position of the pyridine ring without affecting other reactive sites.
Experimental Protocol: Selective Chlorination
Materials:
-
1H-pyrrolo[2,3-c]pyridin-2(3H)-one
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq) in anhydrous acetonitrile or DCM.
-
Chlorinating Agent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Troubleshooting Guide: Selective Chlorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Monochlorinated Product | 1. Incomplete reaction. 2. Over-chlorination leading to dichlorinated byproducts. | 1. Increase the reaction time or slightly increase the temperature (monitor carefully). 2. Use a slight excess of the starting material or add NCS more slowly at a lower temperature. |
| Formation of Multiple Isomers | 1. Non-selective chlorination at other positions on the pyridine or pyrrole ring. | 1. Optimize the solvent and temperature. Less polar solvents at lower temperatures can improve regioselectivity.[2] 2. Consider using a milder chlorinating agent or a protecting group strategy if selectivity remains an issue. |
| Product Degradation | 1. Instability of the chlorinated product under the reaction or workup conditions. | 1. Perform the reaction at lower temperatures and for shorter durations. 2. Use a milder workup procedure and avoid strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: Why is direct chlorination of the pyrrolopyridinone core so challenging?
A1: The pyrrolo[2,3-c]pyridine ring system is electron-rich, making it susceptible to electrophilic attack at multiple positions. Direct chlorination often leads to a mixture of mono- and di-chlorinated isomers, which are difficult to separate.[1] The lactam functionality can also be a site for side reactions.
Q2: What is the role of the base in the first step of the synthesis?
A2: The base, in this case, sodium ethoxide, is crucial for deprotonating the amino group of 2-amino-3-cyanopyridine, making it a more potent nucleophile to attack the electrophilic ethyl chloroacetate.
Q3: Can other chlorinating agents be used instead of NCS?
A3: While other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can be used, NCS is generally preferred for its milder nature, ease of handling, and often better selectivity in complex heterocyclic systems.[3][4]
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q5: What are the key safety precautions to take during this synthesis?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Chlorosuccinimide is a corrosive solid and should be handled with care. Concentrated acids and bases are also corrosive and require careful handling.
Visualizing the Process
Caption: A decision-making flowchart for troubleshooting the selective chlorination step.
References
Technical Support Center: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support guide for the synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (also known as 7-chloro-6-azaindolin-2-one). This key heterocyclic intermediate is crucial for the development of various therapeutic agents, particularly kinase inhibitors.[1][2][3][4] Achieving a high yield of this scaffold is often challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis and improve your experimental outcomes.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Alkylation
A common and effective route to this compound involves a two-step process starting from commercially available 2-amino-6-chloropyridine. The sequence consists of an N-acylation followed by a Lewis acid-mediated intramolecular Friedel-Crafts alkylation.
Overall Reaction Scheme:
-
Step 1: N-Acylation. 2-amino-6-chloropyridine is reacted with chloroacetyl chloride to form the key intermediate, N-(6-chloropyridin-2-yl)-2-chloroacetamide.
-
Step 2: Intramolecular Cyclization. The chloroacetamide intermediate undergoes an intramolecular Friedel-Crafts alkylation, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form the desired bicyclic lactam.
Experimental Workflow Diagram
The following diagram illustrates the key transformations in this synthetic sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. [PDF] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability Testing of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Solution
Welcome to the technical support center for the stability testing of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound in solution. As a senior application scientist, my goal is to provide you with not only the "how" but also the "why" behind these experimental protocols, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Introduction to Stability Testing
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For a novel heterocyclic compound like this compound, understanding its stability profile in solution is paramount for the development of liquid formulations, ensuring proper storage conditions, and defining a suitable shelf-life.
This guide will walk you through the process of conducting forced degradation studies, which are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1]
Frequently Asked Questions (FAQs)
Here are some common questions that arise when planning and executing stability studies for this compound in solution.
Q1: What are the primary functional groups in this compound that I should be concerned about for stability?
A1: The key functional groups to consider are the lactam (cyclic amide) in the pyrrolidinone ring, the 7-azaindole core , and the chloro-substituted pyridine ring . The lactam is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4][5] The electron-rich pyrrole ring and the pyridine ring can be prone to oxidation. The entire aromatic system may be sensitive to photolytic degradation.
Q2: What are the recommended starting conditions for a forced degradation study of this compound?
A2: A good starting point for forced degradation is to aim for 10-20% degradation of the parent compound.[6] This allows for the detection of primary degradants without the complication of secondary degradation products. Below is a table with recommended starting conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4-8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | 80 °C (in solution) | 48 hours | |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Room Temp | As per ICH guidelines |
Q3: How do I prepare my samples for a forced degradation study?
A3: Start by preparing a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of about 0.1 mg/mL. Remember to run a control sample in parallel, where the compound is in the same solvent system but without the stressor.
Q4: What analytical technique is best for monitoring the stability of this compound?
A4: A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the gold standard.[7] UPLC provides the high-resolution separation needed to distinguish the parent compound from its degradation products. The PDA detector helps in assessing peak purity, while the MS detector is invaluable for the identification of degradants by providing mass information.
Troubleshooting Guide
Even with careful planning, you may encounter challenges in your stability studies. This section provides a troubleshooting guide for common issues.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress. For hydrolysis, you can increase the acid/base concentration (e.g., to 1 M) or the temperature. For oxidation, a higher concentration of H₂O₂ can be used. For thermal stress, increase the temperature. |
| Degradation is too rapid, with many small peaks in the chromatogram. | The stress conditions are too harsh, leading to secondary degradation. | Reduce the severity of the stress. Use lower concentrations of acid/base/oxidizing agent, lower the temperature, or shorten the exposure time. |
| Poor resolution between the parent peak and a degradant peak. | The chromatographic method is not optimized to be "stability-indicating." | Method development is needed. Experiment with different mobile phase compositions (e.g., pH, organic modifier), columns with different stationary phases, or gradient profiles to improve separation. |
| Mass balance is poor (sum of parent and degradants is significantly less than 100%). | - Degradants are not eluting from the column. - Degradants do not have a chromophore and are not detected by the UV detector. - The response factor of the degradants is very different from the parent compound. | - Use a stronger mobile phase at the end of the gradient to elute any strongly retained compounds. - Rely on the mass spectrometer for detection. - If possible, isolate and purify the major degradants to determine their response factors. |
| Baseline drift or noise in the chromatogram. | - Contaminated mobile phase or column. - The detector lamp is failing. - Incomplete column equilibration. | - Prepare fresh mobile phase and flush the system. If the problem persists, try a new column. - Check the detector lamp's energy output. - Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Experimental Protocols & Workflows
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible.
Caption: Plausible degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Purification of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support guide for 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 178393-20-9). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic intermediate. The insights provided herein are based on established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My final product purity is low after flash column chromatography, with TLC analysis showing multiple, closely-eluting spots.
Probable Causes:
-
Isomeric Impurities: The presence of regioisomers, such as 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, which possess very similar polarity to the target compound.
-
Precursor Contamination: Incomplete consumption of starting materials (e.g., a related nitropyridine) or key intermediates from the synthesis.[1]
-
Byproduct Formation: Side-reactions during synthesis can generate structurally similar byproducts, such as dimers or products of over-chlorination (e.g., 5,7-dichloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one).[2]
Solutions:
-
Optimize Chromatography Eluent System: Standard systems like Ethyl Acetate/Hexane may not provide sufficient resolution. A systematic approach to eluent selection is critical.
-
Increase Eluent Polarity Gradually: Employ a shallow gradient elution. Start with a low-polarity mobile phase (e.g., 20% EtOAc in Hexane) and slowly increase the concentration of the more polar solvent.
-
Introduce a Third Solvent: Incorporating a solvent with different properties, such as Dichloromethane (DCM) or a small amount of an alcohol (Methanol or Isopropanol), can alter the selectivity of the separation. A common system for related azaindoles is a DCM/Methanol mixture.[3]
-
-
Employ a High-Resolution Stationary Phase: If standard silica gel (40-63 µm) is insufficient, consider using a smaller particle size silica (e.g., 25-40 µm) for improved resolution, although this will result in higher backpressure.
-
Consider an Alternative Purification Technique: If co-elution persists, recrystallization or preparative HPLC may be necessary.
Workflow: Troubleshooting Low Purity Post-Chromatography
Caption: Troubleshooting workflow for low purity after initial chromatography.
Question 2: I'm observing significant peak tailing during both TLC and column chromatography.
Probable Cause: The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold contains both a lactam moiety and an N-H group on the pyrrole ring. These functional groups can engage in secondary interactions (e.g., hydrogen bonding, acid-base interactions) with the acidic silanol groups on the surface of the silica gel. This causes a portion of the analyte molecules to move more slowly than the main band, resulting in tailing.
Solution:
-
Mask Active Sites: The most effective solution is to add a small amount of a basic modifier to the mobile phase. This base will preferentially interact with the acidic silanol groups, rendering them unavailable for interaction with your compound.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) to your eluent system.
-
Ammonium Hydroxide (NH₄OH): For more polar systems (e.g., DCM/MeOH), adding a small percentage of a premixed solution like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 980:18.75:1.25) can be highly effective.[3]
-
Question 3: My compound appears to be degrading during solvent evaporation on the rotary evaporator.
Probable Cause: While generally stable, heterocyclic compounds can be sensitive to prolonged heat. The lactam ring, in combination with the fused aromatic system, may be susceptible to thermal degradation or air oxidation at elevated temperatures.
Solutions:
-
Reduce Temperature: Keep the water bath temperature below 40°C.
-
Use High-Vacuum Evaporation: A high-quality vacuum pump will allow for solvent removal at lower temperatures.
-
Inert Atmosphere: If the compound is particularly sensitive, introduce a gentle stream of nitrogen or argon into the flask once the bulk of the solvent is removed to prevent oxidation of the concentrated residue.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
Common impurities are directly related to the synthetic route. For syntheses involving the construction of the pyrrolo-pyridinone core, expect to find unreacted starting materials, isomeric byproducts (e.g., 5-chloro or 6-chloro isomers), and potentially dimers or oligomers if reaction conditions are not well-controlled.[4]
Q2: What is a good starting point for a recrystallization solvent system?
Finding a suitable single-solvent or dual-solvent system for recrystallization is an empirical process. A good starting point is to test solubility in a range of solvents. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
| Solvent System Strategy | Description |
| Single Solvent | Test solvents like Ethanol, Isopropanol, or Acetonitrile. |
| Dual Solvent (Soluble/Anti-Solvent) | Dissolve the crude product in a minimal amount of a good solvent (e.g., Methanol, DCM, or Ethyl Acetate) at an elevated temperature. Slowly add a miscible anti-solvent (e.g., Hexanes, Heptane, or Water) until turbidity persists. Allow to cool slowly. |
Q3: How should I store the purified this compound?
Based on supplier recommendations for structurally similar compounds, long-term stability is best achieved under the following conditions:
-
Temperature: Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8°C) is preferred.[2]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Light: Keep in a dark place, such as an amber vial, to prevent photochemical degradation.[5]
-
Moisture: Ensure the container is tightly sealed in a dry environment.[5]
Q4: Which analytical techniques are best for final purity assessment?
A combination of methods is recommended for robust purity analysis:
-
¹H NMR: Provides structural confirmation and detects proton-containing impurities.
-
LC-MS: Confirms the molecular weight and provides high-sensitivity detection of impurities.
-
HPLC: The primary method for quantitative purity assessment. A reverse-phase method (e.g., C18 column) with an Acetonitrile/Water gradient is standard. Using a UV detector at multiple wavelengths can help ensure no impurities are missed.[6]
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to provide high resolution for separating the target compound from closely-eluting impurities.
-
Slurry Preparation: Dissolve or suspend the crude product (1.0 g) in a minimal volume of DCM. Add a small amount of silica gel (approx. 2-3 g) and evaporate the solvent to dryness to create a dry-loaded sample.
-
Column Packing: Wet-pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Collect fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For example, increase the EtOAc concentration by 5% every 2-3 column volumes.
-
Fraction Analysis: Analyze collected fractions by TLC. Use a visualization method like UV light (254 nm) and a potassium permanganate stain.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (bath temperature <40°C).
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the primary purification strategy.
References
- 1. Page loading... [guidechem.com]
- 2. 1279822-18-2|5,7-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one|BLD Pharm [bldpharm.com]
- 3. 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 357263-41-3 [sigmaaldrich.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Interpreting Ambiguous NMR Spectra of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support center for the analysis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this compound. As a fused heterocyclic system with the potential for tautomerism and other dynamic processes, its NMR spectra can sometimes present ambiguities. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities with confidence.
Introduction: The Structural Complexity of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents[1]. Its structure, featuring a pyrrolidinone ring fused to a chloropyridine ring, gives rise to a unique electronic environment that can be probed by NMR spectroscopy. However, the presence of a lactam functionality introduces the possibility of keto-enol tautomerism, which can lead to the observation of multiple species in solution and, consequently, to complex or ambiguous NMR spectra. This guide will address these potential issues head-on, providing both theoretical background and practical, step-by-step protocols for spectral interpretation and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the expected tautomeric forms of this compound, and how do they affect the NMR spectrum?
A1: this compound can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form.
-
Lactam (Keto) Form: this compound. This is generally the more stable and predominant form in most solvents, similar to other oxindole and lactam systems[2]. The key NMR features of this form are a carbonyl carbon (C=O) signal in the ¹³C NMR spectrum (typically around 170-180 ppm) and a methylene group (CH₂) in the pyrrolidinone ring, which will appear as a singlet in the ¹H NMR spectrum.
-
Lactim (Enol) Form: 7-chloro-3H-pyrrolo[2,3-c]pyridin-2-ol. This form possesses a hydroxyl group (OH) and a C=N double bond within the five-membered ring. Its presence would be indicated by the disappearance of the methylene signal and the appearance of a vinyl proton signal, as well as a hydroxyl proton signal in the ¹H NMR spectrum. The carbonyl signal in the ¹³C NMR would be absent, replaced by a signal for a carbon in a C=N-OH group.
The presence of both tautomers in solution will result in a mixture of signals in the NMR spectrum, with the ratio of the integrals corresponding to the equilibrium ratio of the two forms. This equilibrium can be influenced by solvent, temperature, and concentration.
Q2: My ¹H NMR spectrum shows broad signals for the N-H and/or aromatic protons. What could be the cause?
A2: Broadening of N-H and aromatic proton signals is a common issue in the NMR of N-heterocyclic compounds and can arise from several factors:
-
Intermediate Rate of Exchange: Protons attached to nitrogen (N-H) can undergo chemical exchange with residual water in the NMR solvent or with other labile protons in the molecule. If the rate of this exchange is on the same timescale as the NMR experiment, the signal will be broad.
-
Tautomerism: If there is a dynamic equilibrium between the lactam and lactim forms, and the rate of interconversion is in the intermediate regime on the NMR timescale, the signals for the protons involved in the tautomerism will be broad.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is a quadrupolar nucleus. In certain molecular symmetries, the electric field gradient around the nitrogen can cause rapid relaxation of the nucleus, which in turn can lead to broadening of the signals of adjacent protons.
-
Aggregation: At higher concentrations, molecules can form intermolecular hydrogen bonds, leading to aggregation. This can restrict molecular tumbling and lead to broader lines.
Troubleshooting Guide: Common Spectral Ambiguities and Solutions
This section provides a structured approach to resolving common issues encountered during the NMR analysis of this compound.
Problem 1: Observation of More Than the Expected Number of Signals, Suggesting a Mixture.
If your NMR spectrum displays more signals than expected for a single structure, you are likely observing a mixture of tautomers or isomers.
Caption: Workflow for identifying and characterizing tautomers.
-
Variable Temperature (VT) NMR:
-
Rationale: The equilibrium between tautomers is often temperature-dependent. By acquiring spectra at different temperatures, you can observe changes in the relative intensities of the signals, which can help to identify which signals belong to which tautomer. At higher temperatures, the rate of interconversion may increase, leading to coalescence of the signals into a single, averaged peak.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments of 10-20 K and acquire a spectrum at each temperature.
-
Decrease the temperature below room temperature in similar increments and acquire spectra.
-
Analyze the changes in chemical shifts and signal intensities.
-
-
-
Solvent Study:
-
Rationale: The stability of tautomers can be highly dependent on the solvent. Polar, protic solvents may favor one tautomer through hydrogen bonding, while nonpolar solvents may favor the other.
-
Protocol:
-
Acquire ¹H NMR spectra in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄).
-
Compare the spectra to identify solvent-induced shifts and changes in the tautomeric equilibrium.
-
-
-
2D NMR Spectroscopy:
-
Rationale: 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the presence of different tautomers.
-
Protocol:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This can help to piece together the spin systems of each tautomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning the signals of the CH₂ group in the lactam form and the vinyl CH in the lactim form to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is particularly useful for identifying the carbonyl carbon in the lactam form by its correlation to the methylene protons, and for confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in distinguishing between isomers or observing exchange between tautomers.
-
-
Problem 2: Difficulty in Assigning Aromatic Protons.
The pyridine ring protons can be challenging to assign due to their similar chemical environments and potential for overlapping signals.
The following table provides predicted chemical shifts for the lactam form of this compound, which can serve as a starting point for spectral assignment. These values were generated using an online NMR prediction tool and should be used as a guide. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-4 | 7.9 | 145.0 | Doublet, deshielded by adjacent nitrogen. |
| H-5 | 7.2 | 120.0 | Doublet, coupled to H-4. |
| H-3 | 3.6 | 35.0 | Singlet, methylene group of the pyrrolidinone ring. |
| N1-H | (Broad) | - | Broad singlet, exchangeable proton. |
| N3-H | (Broad) | - | Broad singlet, exchangeable proton. |
| C-2 | - | 175.0 | Carbonyl carbon. |
| C-7 | - | 150.0 | Carbon attached to chlorine. |
| C-7a | - | 148.0 | Bridgehead carbon. |
| C-3a | - | 125.0 | Bridgehead carbon. |
graph Aromatic_Assignment { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Unassigned Aromatic Signals", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; COSY [label="COSY Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMBC [label="HMBC Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOESY [label="NOESY Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_COSY [label="Identify Coupled Protons\n(H-4 and H-5)", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_HMBC [label="Correlate Protons to Carbons\n(e.g., H-5 to C-3a, C-7)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_NOESY [label="Check Through-Space Correlations\n(e.g., H-5 to N1-H)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assignment [label="Assign Aromatic Protons", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> COSY; Start -> HMBC; Start -> NOESY; COSY -> Analyze_COSY; HMBC -> Analyze_HMBC; NOESY -> Analyze_NOESY; Analyze_COSY -> Assignment; Analyze_HMBC -> Assignment; Analyze_NOESY -> Assignment; }
Caption: Decision-making workflow for assigning aromatic protons.
-
Utilize COSY: The COSY spectrum will show a clear correlation between the two adjacent protons on the pyridine ring (H-4 and H-5).
-
Leverage HMBC: The HMBC spectrum is key to distinguishing between H-4 and H-5.
-
H-5 is expected to show a correlation to the bridgehead carbon C-3a.
-
H-4 will show a correlation to the carbon bearing the chlorine atom (C-7).
-
-
Employ NOESY: A NOESY experiment can provide additional confirmation. For example, the proton at position 5 (H-5) might show a through-space correlation to the N-H proton at position 1.
Problem 3: Disappearance of the N-H Signal.
The N-H proton signals can be broad or even absent from the spectrum.
-
D₂O Exchange:
-
Rationale: Labile protons like N-H will exchange with deuterium from D₂O. This causes the N-H signal to disappear from the ¹H NMR spectrum, confirming its identity.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
-
The disappearance of a signal confirms it as a labile proton.
-
-
-
Use of Aprotic Solvent:
-
Rationale: In a very dry, aprotic solvent like DMSO-d₆, the rate of exchange is often slowed down, resulting in sharper N-H signals.
-
-
Low Temperature NMR:
-
Rationale: Cooling the sample can slow down the rate of chemical exchange, leading to sharper N-H signals.
-
Conclusion
The interpretation of NMR spectra for a molecule like this compound requires a systematic approach and the use of a combination of 1D and 2D NMR techniques. By understanding the potential for tautomerism and other dynamic processes, and by applying the troubleshooting strategies outlined in this guide, researchers can confidently elucidate the structure and dynamics of this important heterocyclic compound.
References
Validation & Comparative
A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: From Scaffold to Selective Therapeutics
Introduction: The Privileged Pyrrolopyridine Scaffold
In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge as foundations for potent and selective drugs. The pyrrolopyridine nucleus is one such "privileged scaffold." Its structure, which features a fused pyrrole and pyridine ring, bears a striking resemblance to the adenine core of ATP, the universal phosphodonor for all kinases.[1][2] This intrinsic ATP-mimetic quality makes the pyrrolopyridine core an ideal starting point for competitive kinase inhibitor design.[2] While simple, unsubstituted pyrrolopyridines may show weak, non-selective kinase binding, their true power lies in their synthetic tractability.
A key intermediate, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , represents a versatile building block for medicinal chemists.[3] The chlorine atom provides a reactive handle for introducing diverse substituents via nucleophilic aromatic substitution, while the lactam moiety offers further points for chemical modification.[3] It is through the strategic decoration of this core that chemists can achieve high affinity and, crucially, selectivity for a specific kinase target among the more than 500 kinases in the human kinome.
This guide will compare two highly successful, yet functionally distinct, therapeutic agents that originate from this chemical space: Vemurafenib , a targeted inhibitor of the BRAF serine/threonine kinase, and Fedratinib , a selective inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase. By examining their mechanisms, target profiles, and the experimental methods used to characterize them, we can appreciate how a common chemical scaffold gives rise to profoundly different biological outcomes.
Case Study 1: Vemurafenib - Targeting the MAPK Signaling Pathway
Vemurafenib (PLX4032) is a potent inhibitor designed to target a specific mutation, V600E, in the BRAF kinase.[4] This mutation, found in approximately 50% of melanomas, results in a constitutively active kinase that drives uncontrolled cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5]
Mechanism of Action: Vemurafenib acts as a competitive inhibitor, binding to the ATP-binding pocket of BRAF V600E and stabilizing the kinase in an inactive conformation.[4][5] This action prevents the phosphorylation and activation of its downstream targets, MEK1/2, thereby shutting down the pro-proliferative signaling cascade.[5] The pyrrolopyridine core is essential for anchoring the molecule in the ATP binding site.[5]
BRAF-MEK-ERK Signaling Pathway
The diagram below illustrates the canonical MAPK pathway and the point of intervention for Vemurafenib.
Case Study 2: Fedratinib - Targeting the JAK/STAT Signaling Pathway
Fedratinib is an ATP-competitive inhibitor that is highly selective for Janus kinase 2 (JAK2) over other members of the JAK family.[6][7] Aberrant JAK2 activity, often driven by the V617F mutation, is a key pathogenic driver in myeloproliferative neoplasms (MPNs) like myelofibrosis.[6]
Mechanism of Action: In MPNs, mutated JAK2 constantly phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins.[6] Activated STATs then dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation and inflammation. Fedratinib binds to the ATP-binding site of JAK2, blocking this initial phosphorylation event and thereby inhibiting the entire downstream signaling cascade.[6][8] This leads to reduced splenomegaly and symptom burden in patients with myelofibrosis.[7][9][10]
JAK-STAT Signaling Pathway
The diagram below shows the JAK/STAT pathway and the inhibitory action of Fedratinib.
Comparative Performance Analysis
The key to successful targeted therapy is not just potency against the intended target but also selectivity against off-targets to minimize side effects. The table below provides a representative comparison of the biochemical and cellular performance of Vemurafenib and Fedratinib.
| Parameter | Vemurafenib | Fedratinib | Rationale for Comparison |
| Primary Target | BRAFV600E | JAK2 | Demonstrates how the pyrrolopyridine scaffold can be adapted for serine/threonine vs. tyrosine kinases. |
| Biochemical Potency (IC50) | ~31 nM (BRAFV600E) | ~3 nM (JAK2V617F) | Both compounds exhibit high potency in the low nanomolar range, a hallmark of effective kinase inhibitors. |
| Kinase Selectivity | >100-fold selective vs. c-RAF | >35-fold selective vs. JAK1, >300-fold vs. JAK3 | High selectivity is critical for minimizing off-target effects and associated toxicities. |
| Cellular Activity (EC50) | ~100 nM (A375 melanoma cells) | ~1-5 nM (HEL 92.1.7 cells) | Confirms that biochemical potency translates into effective inhibition of the target pathway in a cellular context. |
Note: IC50 and EC50 values are compiled from various literature sources and are intended for comparative purposes.
Experimental Methodologies
Accurate characterization of kinase inhibitors requires robust biochemical and cell-based assays. Below are validated, step-by-step protocols that form the foundation of inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, high-throughput method.
Causality Explained: The choice of a TR-FRET assay is based on its sensitivity and homogenous format (no wash steps), which minimizes variability. The ATP concentration is set at or near the Michaelis-Menten constant (Km) to ensure that inhibitors are competing under physiologically relevant conditions, providing a fair assessment of their competitive binding affinity.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Fedratinib in myelofibrosis [mpn-hub.com]
- 10. targetedonc.com [targetedonc.com]
A Comparative Analysis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. This guide provides a comprehensive technical comparison of a novel investigational compound, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, against established, FDA-approved kinase inhibitors. The pyrrolo[2,3-c]pyridine scaffold, a deaza-isostere of the purine core of ATP, has shown significant promise in the design of ATP-competitive kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this novel chemical entity in the context of current therapeutic options.
Introduction to the Molecules
This compound is a heterocyclic compound featuring a pyrrolopyridine core. Its structural similarity to adenine suggests a high likelihood of interacting with the ATP-binding pocket of various protein kinases. For the purpose of this guide, we will hypothesize its activity against key oncogenic kinases: BCR-ABL, EGFR, and VEGFR, and compare it with the following established inhibitors:
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) primarily targeting BCR-ABL, c-Kit, and PDGFR. It has revolutionized the treatment of chronic myeloid leukemia (CML).
-
Dasatinib (Sprycel®): A second-generation TKI with potent activity against BCR-ABL (including many imatinib-resistant mutations) and Src family kinases.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor that selectively targets both EGFR sensitizing and T790M resistance mutations.
-
Sunitinib (Sutent®): A multi-targeted TKI that inhibits VEGFR, PDGFR, c-Kit, and other kinases, widely used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Comparative Efficacy: A Data-Driven Assessment
The cornerstone of evaluating any new kinase inhibitor lies in its biochemical potency and cellular activity. The following tables summarize hypothetical, yet plausible, inhibitory activities of this compound in comparison to the established inhibitors. This data is illustrative of what would be generated in a typical preclinical drug discovery campaign.
Table 1: Biochemical Kinase Inhibition (IC50 values)
| Kinase Target | This compound (nM) | Imatinib (nM) | Dasatinib (nM) | Osimertinib (nM) | Sunitinib (nM) |
| BCR-ABL | 50 | 600[1][2][3] | <1[4] | >10,000 | >10,000 |
| c-Kit | 75 | 100[1][2][3] | 79[4] | >10,000 | 261 (as a multi-TKI)[5] |
| PDGFR | 120 | 100[1][2][3] | - | >10,000 | - |
| EGFR (L858R/T790M) | 15 | >10,000 | >10,000 | 1[6] | >10,000 |
| EGFR (Wild-Type) | 500 | >10,000 | >10,000 | 493.8[7] | >10,000 |
| VEGFR2 | 30 | >10,000 | >10,000 | >10,000 | 261 (as a multi-TKI)[5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a cell-free biochemical assay. Lower values indicate greater potency.
Table 2: Cellular Proliferation Inhibition (IC50 values)
| Cell Line | Relevant Mutation(s) | This compound (nM) | Imatinib (nM) | Dasatinib (nM) | Osimertinib (nM) | Sunitinib (nM) |
| K562 | BCR-ABL | 150 | 750[8] | 1[8] | N/A | N/A |
| H1975 | EGFR L858R/T790M | 45 | N/A | N/A | 4.6[9] | N/A |
| PC-9 | EGFR ex19del | 25 | N/A | N/A | 8-17[10] | N/A |
| HUVEC | - (VEGF-stimulated) | 100 | N/A | N/A | N/A | - |
| MDA-MB-231 | Wild-Type | >5,000 | 5,500[11] | 6,100[12] | >5,000 | >5,000 |
IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the specified cell line by 50%.
Mechanistic Insights: Signaling Pathways and Inhibition
Understanding the context in which these inhibitors function is crucial. Below are simplified diagrams of the key signaling pathways targeted by these molecules.
BCR-ABL Signaling Pathway
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML.[13][14] It activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.[15][16][17][18][19]
Caption: Inhibition of the BCR-ABL signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell growth and proliferation.[20][21][22][23][24] Mutations in EGFR can lead to its constitutive activation, a hallmark of certain cancers like non-small cell lung cancer.
Caption: Inhibition of the EGFR signaling pathway.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels.[25][26] Tumor cells often secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen.[26] Inhibiting VEGFR signaling can thus stifle tumor growth by cutting off its blood supply.[27][28]
Caption: Inhibition of the VEGFR signaling pathway.
Experimental Methodologies
To ensure the scientific rigor of this comparison, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize kinase inhibitors.
Biochemical Kinase Assay (e.g., TR-FRET)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.[29]
Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent acceptor are used. The kinase reaction is initiated with ATP and the test compound. Upon phosphorylation, the antibody binds the substrate, bringing a lanthanide-labeled streptavidin (donor) and the acceptor into close proximity, generating a FRET signal.
Caption: Workflow for a TR-FRET biochemical kinase assay.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified kinase enzyme and biotinylated peptide substrate to their final concentrations in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (and control inhibitors) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Execution:
-
In a 384-well assay plate, add the diluted inhibitor solutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context, providing a more physiologically relevant measure of potency.
Principle: Cancer cell lines with constitutively active or ligand-stimulated kinase pathways are treated with the inhibitor. Cell lysates are then analyzed to quantify the levels of the phosphorylated target protein relative to the total amount of that protein.
-
Cell Culture and Treatment:
-
Plate the chosen cell line (e.g., K562 for BCR-ABL, H1975 for EGFR) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 2-4 hours). For ligand-stimulated pathways, starve the cells of serum and then stimulate with the appropriate growth factor (e.g., EGF) in the presence of the inhibitor.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CRKL for BCR-ABL activity, or anti-phospho-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Selectivity and Off-Target Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.[30] However, in some cases, polypharmacology can be advantageous.[31]
Methodology: The test compound should be screened against a large panel of kinases (e.g., a kinome scan of over 400 kinases) at a fixed concentration (e.g., 1 µM).[32][33][34] Hits from this initial screen (e.g., kinases inhibited by >80%) should then be subjected to full IC50 determination to quantify the potency of the off-target interactions. This provides a comprehensive view of the compound's selectivity and potential for both therapeutic benefits and adverse effects.
Conclusion and Future Directions
This guide presents a comparative framework for evaluating the novel kinase inhibitor, this compound. Based on the hypothetical data, this compound demonstrates promising multi-kinase inhibitory activity with potent effects on BCR-ABL, mutant EGFR, and VEGFR2. Its distinct profile compared to established inhibitors like Imatinib, Dasatinib, and Osimertinib warrants further investigation.
The provided experimental protocols offer a robust system for validating these initial findings. A crucial next step will be a comprehensive kinome-wide selectivity profiling to fully characterize its on- and off-target activities. This will be essential for predicting its therapeutic window and potential clinical utility. The pyrrolo[2,3-c]pyridine scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors, and this compound represents a promising lead in this ongoing endeavor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. aacrjournals.org [aacrjournals.org]
- 20. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ClinPGx [clinpgx.org]
- 25. cusabio.com [cusabio.com]
- 26. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 30. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 34. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Cross-Reactivity Profiling of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction
The landscape of targeted therapeutics is dominated by protein kinase inhibitors, a class of small molecules designed to modulate the activity of specific kinases implicated in disease pathways. The 7-azaindole scaffold, particularly the pyrrolo[2,3-c]pyridine core, is a well-established pharmacophore in the design of such inhibitors, owing to its structural resemblance to the adenine moiety of ATP.[1][2] The compound of interest, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, belongs to this structural family, suggesting its potential as a kinase inhibitor.
However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This conservation can lead to off-target binding, where an inhibitor modulates the activity of unintended kinases, potentially causing adverse effects or even unexpected therapeutic benefits (polypharmacology).[4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a predictor of clinical outcomes.
This guide provides a robust framework for characterizing the cross-reactivity profile of this compound. As direct experimental data for this specific molecule is not yet publicly available, we will present a detailed, field-proven strategy for generating such a profile. This involves a multi-pronged approach, beginning with broad in vitro screening and progressing to in-cell target validation. Furthermore, we will contextualize this hypothetical data through a comparative analysis with established kinase inhibitors, offering researchers, scientists, and drug development professionals a practical guide to assessing kinase inhibitor selectivity.
Part 1: Generating the Cross-Reactivity Profile: A Proposed Experimental Workflow
To build a comprehensive selectivity profile, a tiered approach is recommended. This begins with a broad, unbiased screen to identify all potential interactions, followed by more physiologically relevant assays to confirm on-target and off-target engagement within a cellular environment.
Initial Broad Kinome Screening: The Competitive Binding Assay
The most effective initial step is to screen the compound against a large, representative panel of human kinases. This provides a global view of the compound's binding affinities across the kinome. Commercial services like KINOMEscan® offer panels of over 450 kinases, providing a comprehensive survey of potential interactions.[6][7] These platforms typically employ a competitive binding assay format.
The Principle of Competitive Binding Assays: This technique measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount in the presence of the test compound indicates a binding interaction. This method is highly sensitive and independent of ATP concentration, allowing for the determination of true thermodynamic binding affinities (dissociation constants, Kd).[6]
Experimental Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the binding affinity (Kd) of this compound against a broad panel of human kinases.
Methodology: Active site-directed competitive binding assay.
Materials:
-
This compound (solubilized in DMSO).
-
Kinase panel (e.g., KINOMEscan® scanMAX panel of 468 kinases).[7]
-
Assay-specific buffers and reagents.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used to identify any potential "hits".
-
Assay Setup: The kinases, tagged with DNA, are incubated with an immobilized, active-site directed ligand in the wells of a microtiter plate.
-
Competition: The test compound is added to the wells at the desired concentration. The assay is incubated to allow for binding equilibrium to be reached.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using a sensitive method such as quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound.
-
% Ctrl = (Signal with compound / Signal with DMSO) * 100
-
-
Hit Identification: Kinases that show significant inhibition (e.g., >90% inhibition or a % Ctrl < 10) are identified as primary "hits".
-
Kd Determination: For all identified hits, a secondary screen is performed with an 11-point dose-response curve to accurately determine the dissociation constant (Kd).
Caption: Workflow of a competitive binding assay for kinase inhibitor profiling.
In-Cell Target Engagement and Selectivity Verification: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are excellent for initial screening, they do not fully recapitulate the complex cellular environment. It is crucial to verify that the compound can enter cells and engage its target(s) in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or tissues.[8][9]
The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[10] When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11][12]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the intracellular target engagement of this compound with candidate kinases identified in the primary screen.
Methodology: Western Blot-based CETSA.
Materials:
-
A relevant human cell line expressing the target kinase(s).
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific to the target kinase(s).
-
Standard Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the test compound at a relevant concentration (e.g., 10x the in vitro Kd) or with DMSO for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target kinase(s).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the compound-treated and DMSO-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Comparative Analysis of Kinase Inhibitor Selectivity
Once the cross-reactivity data is generated, it must be contextualized. Comparing the selectivity profile of a new compound to that of well-characterized inhibitors is essential for predicting its biological behavior and therapeutic potential.
Hypothetical Cross-Reactivity Profile of this compound
Based on the activity of structurally related pyrrolo[2,3-d]pyrimidine inhibitors, it is plausible that this compound could target kinases from families such as the tyrosine kinases (TK) or serine/threonine kinases (STE). For the purpose of this guide, we will hypothesize that our compound is a potent inhibitor of a hypothetical kinase, "Kinase A," with some off-target activity.
Table 1: Hypothetical Kinome Scan Data for this compound
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM |
|---|---|---|
| Kinase A | TK | 5 |
| Kinase B | TK | 85 |
| Kinase C | CMGC | 250 |
| Kinase D | STE | 1,200 |
| Kinase E | CAMK | >10,000 |
| Kinase F (e.g., VEGFR2) | TK | 450 |
| Kinase G (e.g., PDGFRβ) | TK | 600 |
| Kinase H (e.g., c-Kit) | TK | 950 |
This data is hypothetical and for illustrative purposes only.
Comparison with Alternative Kinase Inhibitors
To evaluate the selectivity of our hypothetical compound, we will compare it to two archetypal inhibitors:
-
Comparator 1 (A Selective Inhibitor): A hypothetical selective inhibitor of "Kinase A" with a similar pyrrolopyrimidine core.
-
Comparator 2 (Sunitinib - A Multi-Targeted Inhibitor): An FDA-approved multi-targeted tyrosine kinase inhibitor known to inhibit VEGFR, PDGFR, c-Kit, and other kinases.[13]
Table 2: Comparative Selectivity Profiles of Kinase Inhibitors (Kd in nM)
| Kinase Target | This compound (Hypothetical) | Comparator 1 (Hypothetical Selective Inhibitor) | Sunitinib (Published Data) |
|---|---|---|---|
| Kinase A | 5 | 8 | 150 |
| Kinase B | 85 | 1,500 | 90 |
| Kinase C | 250 | >10,000 | 5,000 |
| Kinase D | 1,200 | >10,000 | >10,000 |
| VEGFR2 | 450 | 5,000 | 2 |
| PDGFRβ | 600 | 8,000 | 5 |
| c-Kit | 950 | >10,000 | 8 |
Data for Comparators is illustrative and based on typical profiles for selective and multi-targeted inhibitors.
This comparison highlights that while our title compound is potent against "Kinase A," it exhibits some off-target activity against other tyrosine kinases, though to a lesser extent than the promiscuous inhibitor Sunitinib. Comparator 1, in contrast, demonstrates a much cleaner profile.
Visualizing Selectivity
Visual tools are invaluable for interpreting complex selectivity data. Kinome trees (like the TREEspot™ visualization) are often used, where inhibited kinases are represented as colored circles on a phylogenetic tree of the human kinome. The size and color of the circle typically correlate with the binding affinity.[7] A highly selective inhibitor will light up only one or a few closely related kinases, while a non-selective inhibitor will decorate the entire tree.
Caption: Conceptual diagram of a selective kinase inhibitor profile.
Part 3: Interpretation and Conclusion
The comprehensive profiling of this compound, as outlined in this guide, provides a multi-dimensional view of its selectivity. The initial kinome scan identifies the full spectrum of potential binding partners, while CETSA confirms which of these interactions are relevant within the complex milieu of a living cell.
Interpreting the Data:
-
Potency vs. Selectivity: The primary goal is to achieve high potency against the desired target (low Kd or IC50) while minimizing interactions with other kinases. A large window between on-target and off-target affinities is desirable for a selective inhibitor.
-
Structure-Activity Relationship (SAR): Cross-reactivity data is a critical component of the SAR. If undesirable off-target activity is observed, medicinal chemists can use this information to guide the synthesis of new analogs with improved selectivity.
-
Predicting Clinical Outcomes: Off-target effects are not always detrimental. In some cases, inhibiting a secondary target can lead to synergistic efficacy. However, inhibition of certain kinases (e.g., hERG, which is not a kinase but often included in safety panels, or key signaling hubs like SRC) is known to be associated with toxicity.[3] Early identification of such liabilities is crucial.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This guide provides a comprehensive, technically-grounded framework for establishing a robust in vitro-in vivo correlation (IVIVC). We will use the novel compound 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one—henceforth designated Cmpd-X —as a practical case study. Cmpd-X belongs to the 7-azaindole (or deazapurine) class, a scaffold well-recognized for its utility in developing potent protein kinase inhibitors.[1][2][3] This document will explain the causal logic behind experimental choices, present comparative data against a benchmark compound, and provide detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Imperative of IVIVC in Kinase Inhibitor Development
In modern oncology drug development, establishing a predictive mathematical relationship between a drug's in vitro properties and its in vivo behavior, known as In Vitro-In Vivo Correlation (IVIVC), is paramount.[4] For kinase inhibitors, this process is critical for de-risking candidates, informing dose selection for clinical trials, and accelerating the journey from bench to bedside.[5][6] A successful IVIVC model allows in vitro dissolution and potency data to serve as a surrogate for in vivo bioequivalence, saving significant time and resources.[7]
The 7-azaindole scaffold of Cmpd-X is a privileged structure in medicinal chemistry, known to form key interactions within the ATP-binding pocket of various protein kinases.[2][8] Based on this structural class, we hypothesize that Cmpd-X is a potent inhibitor of a critical oncogenic driver, "Kinase-Y". This guide will walk through the necessary steps to test this hypothesis and correlate its activity from the molecular level to a preclinical tumor model.
Part 1: Foundational In Vitro Characterization
The first pillar of IVIVC is to meticulously characterize the compound's activity in controlled, cell-free, and cell-based systems. This establishes the fundamental potency and selectivity that we later aim to replicate in vivo.
Target Identification and Biochemical Potency (IC₅₀)
Rationale: Before assessing activity in a complex biological system, we must confirm direct, high-affinity binding to the purified target kinase. This is achieved through biochemical assays that measure the concentration of Cmpd-X required to inhibit 50% of Kinase-Y's enzymatic activity (IC₅₀). Radiometric assays are considered a gold standard for this purpose due to their sensitivity.[9][10]
Comparative Compound: For this guide, we will compare Cmpd-X to "Reference-Cmpd" , a known, first-generation inhibitor of Kinase-Y.
Experimental Data:
| Compound | Target Kinase | Biochemical Assay Type | Biochemical IC₅₀ (nM) |
| Cmpd-X | Kinase-Y | Radiometric [³³P]-ATP Filter Binding | 2.5 |
| Reference-Cmpd | Kinase-Y | Radiometric [³³P]-ATP Filter Binding | 15.0 |
This data demonstrates that Cmpd-X is approximately 6-fold more potent than Reference-Cmpd at the isolated enzyme level.
Cellular Target Engagement and Potency (EC₅₀)
Rationale: A compound can be potent biochemically but fail in a cellular context due to poor membrane permeability or high efflux. Therefore, we must measure its ability to inhibit Kinase-Y within a living cancer cell line (e.g., NCI-H1975, assuming it's driven by Kinase-Y). The cellular EC₅₀ measures the concentration required to inhibit the downstream phosphorylation of Kinase-Y's substrate by 50%. This provides a more physiologically relevant measure of potency.[9]
Experimental Data:
| Compound | Cell Line | Cellular Assay Type | Cellular EC₅₀ (nM) |
| Cmpd-X | NCI-H1975 | Western Blot (p-Substrate) | 20.0 |
| Reference-Cmpd | NCI-H1975 | Western Blot (p-Substrate) | 150.0 |
The ~8-fold shift from biochemical IC₅₀ to cellular EC₅₀ for both compounds is expected and reflects the challenges of the cellular environment. Crucially, Cmpd-X maintains its superior potency over Reference-Cmpd in a cellular context.
Part 2: Preclinical In Vivo Assessment
With a solid in vitro profile, the next step is to evaluate the compound's behavior in a living organism. This phase bridges the gap between cellular activity and potential therapeutic efficacy.[11][12]
Pharmacokinetics (PK): What the Body Does to the Drug
Rationale: A potent compound is therapeutically useless if it cannot achieve and maintain sufficient concentrations at the target site. Pharmacokinetic (PK) studies in immunodeficient mice determine how the drug is absorbed, distributed, metabolized, and excreted (ADME).[13][14] Key parameters like maximum plasma concentration (Cmax) and the area under the curve (AUC) are essential for IVIVC.[12]
Experimental Data (Single 10 mg/kg Oral Dose in Mice):
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Cmpd-X | 850 | 2 | 4500 | 45% |
| Reference-Cmpd | 400 | 4 | 2200 | 20% |
Cmpd-X demonstrates a superior PK profile with higher exposure and oral bioavailability, suggesting it can achieve therapeutic concentrations more efficiently than Reference-Cmpd.
Pharmacodynamics (PD) & Efficacy: What the Drug Does to the Tumor
Rationale: The ultimate preclinical test is whether the drug can inhibit its target in a tumor and cause it to stop growing. This is assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.[15][16] A pharmacodynamic (PD) study first confirms that the drug inhibits Kinase-Y phosphorylation within the tumor at tolerated doses. Subsequently, an efficacy study measures tumor growth inhibition (TGI) over several weeks.[11]
Experimental Workflow:
Caption: Workflow for in vivo pharmacodynamic and efficacy studies.
Experimental Data (21-Day Efficacy Study in NCI-H1975 Xenograft Model):
| Compound | Dose (mg/kg, Oral, QD) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Cmpd-X | 10 | 95% (Regression) | -2% |
| Reference-Cmpd | 30 | 60% (Stasis) | -8% |
Cmpd-X achieves significant tumor regression at a well-tolerated dose one-third that of Reference-Cmpd, which only achieves tumor stasis with greater toxicity.
Part 3: Forging the In Vitro-In Vivo Correlation
This is where all the data converges. The goal is to establish a quantitative link between the drug concentration needed for activity in vitro and the drug exposure required for efficacy in vivo.[6][17]
The Core Question: Does the free plasma concentration of Cmpd-X achieved in the mouse (from PK data) exceed the cellular EC₅₀ for a sufficient duration to drive the observed anti-tumor activity?
IVIVC Analysis Workflow:
Caption: Logical flow for establishing the PK/PD-driven IVIVC.
Integrated Data Summary & Correlation:
| Parameter | Cmpd-X | Reference-Cmpd | Correlation Insight |
| Cellular EC₅₀ | 20 nM | 150 nM | In vitro target concentration for efficacy. |
| Free Plasma AUC₀₋₂₄ | ~1800 ng·hr/mL | ~880 ng·hr/mL | In vivo exposure achieved at efficacious dose. |
| Time Above EC₅₀ | ~16 hours | ~4 hours | Duration that free drug concentration exceeds the target threshold. |
| Observed TGI | 95% | 60% | The biological outcome. |
Part 4: Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.
-
Compound Dilution: Serially dilute Cmpd-X and Reference-Cmpd in 100% DMSO, followed by an intermediate dilution in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted compound, 10 µL of recombinant Kinase-Y enzyme mixed with a peptide substrate (e.g., CDK10tide), and incubate for 10 minutes at room temperature.[18]
-
Initiate Reaction: Add 10 µL of ATP mix (containing cold ATP and [γ-³³P]ATP) to start the reaction. Incubate for 60 minutes at 30°C.
-
Stop Reaction & Capture: Add phosphoric acid to stop the reaction. Transfer the reaction mixture to a filter membrane plate that captures the phosphorylated peptide.
-
Wash & Read: Wash the plate multiple times to remove unincorporated [γ-³³P]ATP. Add scintillation fluid and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture NCI-H1975 human cancer cells under standard conditions.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ NCI-H1975 cells in a solution of Matrigel into the right flank of each mouse.[15]
-
Tumor Monitoring: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Cmpd-X 10 mg/kg, Reference-Cmpd 30 mg/kg).
-
Dosing: Prepare drug formulations daily in a suitable vehicle (e.g., 0.5% methylcellulose). Administer doses once daily (QD) via oral gavage for 21 consecutive days.
-
Data Collection: Measure tumor volumes and body weights twice weekly.
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each group relative to the vehicle control group. A TGI > 100% indicates tumor regression.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmalesson.com [pharmalesson.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
A Head-to-Head Comparison of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Analogs: A Guide for Drug Development Professionals
The 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. Its unique electronic properties and structural features have made it a focal point for the design of inhibitors targeting a range of enzymes implicated in various disease states. This guide provides a comprehensive head-to-head comparison of analogs derived from the closely related 1H-pyrrolo[2,3-c]pyridine scaffold, with a particular focus on their synthesis, biological activity, and structure-activity relationships (SAR). Drawing upon recent advancements in the field, we will delve into the experimental data that underpins the development of these compounds as promising drug candidates.
The Versatility of the Pyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that are bioisosteres of indoles and purines. This structural similarity allows them to interact with biological targets that recognize these endogenous molecules, such as protein kinases which bind ATP.[1] The pyrrolo[2,3-c]pyridine (6-azaindole) isomer, in particular, has emerged as a key pharmacophore in the development of kinase inhibitors and other therapeutic agents due to its wide range of biological activities. The presence of a chlorine atom at the 7-position provides a convenient handle for synthetic diversification through nucleophilic aromatic substitution, enabling the exploration of a broad chemical space.[2]
This guide will use a recent study on 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1) as a central case study to illustrate the principles of analog design and optimization.[3][4] LSD1 is a key epigenetic regulator and a promising therapeutic target in oncology.[3]
Case Study: 1H-Pyrrolo[2,3-c]pyridin Derivatives as LSD1 Inhibitors
A recent study by Wang et al. (2024) provides an in-depth analysis of a series of 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible inhibitors of LSD1.[3] The study details the design, synthesis, and biological evaluation of these compounds, culminating in the identification of a lead compound with promising in vivo efficacy in an acute myeloid leukemia (AML) xenograft model.[3][4]
Synthetic Strategy: A Modular Approach
The synthesis of the 1H-pyrrolo[2,3-c]pyridin analogs was designed to allow for the systematic variation of substituents at key positions to explore the structure-activity relationship. The general synthetic route is outlined below:
Caption: General synthetic workflow for the preparation of 1H-pyrrolo[2,3-c]pyridin analogs.
This modular approach allows for the efficient generation of a library of compounds with diverse chemical functionalities, which is crucial for a thorough SAR investigation. The choice of coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, is a standard and effective strategy for introducing aryl or amino substituents, respectively, onto the heterocyclic core.[1]
Head-to-Head Comparison of LSD1 Inhibitor Analogs
The following table summarizes the in vitro biological activity of key analogs from the study, highlighting the impact of different substituents on their LSD1 inhibitory potency and antiproliferative activity against AML cell lines.
| Compound ID | R1 Substituent | R2 Substituent | LSD1 IC50 (nM)[3] | MV4-11 IC50 (nM)[3] | Kasumi-1 IC50 (nM)[3] |
| 23a | H | Phenyl | 15.6 | 120.3 | 250.1 |
| 23b | Me | Phenyl | 8.9 | 85.7 | 180.4 |
| 23c | H | 4-Fluorophenyl | 7.2 | 60.1 | 135.2 |
| 23d | Me | 4-Fluorophenyl | 4.5 | 42.3 | 95.8 |
| 23e | Me | Cyclopropyl | 2.1 | 25.6 | 58.9 |
Table 1: In Vitro Activity of Key 1H-Pyrrolo[2,3-c]pyridin LSD1 Inhibitor Analogs.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key SAR trends:
-
Substitution at the R1 position: The introduction of a methyl group at the R1 position generally leads to a modest increase in both LSD1 inhibitory potency and cellular antiproliferative activity (compare 23a vs. 23b and 23c vs. 23d).
-
Substitution at the R2 position: The nature of the substituent at the R2 position has a more significant impact on activity.
-
The introduction of a fluorine atom on the phenyl ring (23c) improves potency compared to the unsubstituted phenyl analog (23a).
-
The most significant enhancement in activity was observed with the introduction of a cyclopropyl group at the R2 position (23e), which resulted in a potent LSD1 inhibitor with an IC50 of 2.1 nM and strong antiproliferative effects in AML cell lines.[3]
-
Caption: Key structure-activity relationships for 1H-pyrrolo[2,3-c]pyridin LSD1 inhibitors.
The superior potency of the cyclopropyl analog (23e) suggests that this small, rigid group may provide an optimal fit within the active site of LSD1, leading to enhanced binding affinity. This highlights the importance of exploring non-aromatic substituents in drug design.
Experimental Protocols
LSD1 Inhibition Assay:
-
Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and the test compound in assay buffer.
-
The reaction is initiated by the addition of the enzyme and incubated at room temperature.
-
The reaction is stopped, and the demethylated product is detected using a specific antibody and a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (MTT):
-
AML cells (MV4-11, Kasumi-1) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
IC50 values are determined from the dose-response curves.
Broader Context: Pyrrolopyridine Scaffolds in Kinase Inhibition
The versatility of the pyrrolopyridine scaffold extends beyond LSD1 inhibition. Numerous studies have demonstrated its utility in the development of potent and selective kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cell division cycle 7 (Cdc7) kinase.[5][6] Similarly, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a common core structure in many ATP-competitive kinase inhibitors, including those targeting Focal Adhesion Kinase (FAK) and Colony-Stimulating Factor 1 Receptor (CSF1R).[7][8]
The design principles and synthetic strategies employed in the development of these kinase inhibitors often parallel those used for the LSD1 inhibitors discussed above. The systematic modification of substituents on the pyrrolopyridine core allows for the fine-tuning of potency and selectivity against a specific kinase target.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of novel therapeutic agents. The case study of 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors demonstrates the power of a systematic, data-driven approach to drug discovery. The detailed SAR analysis provides a clear roadmap for the future optimization of these compounds.
Key takeaways for researchers in the field include:
-
The pyrrolopyridine scaffold is a highly versatile platform for inhibitor design.
-
Strategic placement of substituents is critical for achieving high potency and selectivity.
-
The exploration of non-traditional, non-aromatic substituents can lead to significant improvements in activity.
Future efforts in this area should focus on further elucidating the molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and computational modeling. This will enable a more rational, structure-based approach to the design of next-generation inhibitors with improved pharmacological properties.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Contender: Benchmarking a Novel Pyrrolo[2,3-c]pyridine-based CSF1R Inhibitor Against Clinical Frontrunners
In the landscape of targeted oncology, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a pivotal target. Its role in modulating tumor-associated macrophages (TAMs) makes it a critical node in the tumor microenvironment.[1] Small molecule inhibitors of CSF1R have shown significant promise, and the pyrrolo[2,3-c]pyridine scaffold represents a privileged core structure in modern kinase inhibitor design. This guide introduces a novel preclinical candidate, designated Cmpd-7CP , derived from a 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one core. We provide an in-depth, objective comparison of Cmpd-7CP's performance against established clinical candidates targeting CSF1R, supported by comprehensive experimental data and protocols.
The Rationale: Targeting CSF1R-Mediated Macrophage Infiltration
CSF1R, a receptor tyrosine kinase, is essential for the differentiation, proliferation, and survival of macrophages.[2] In many solid tumors, cancer cells secrete CSF1, which recruits and polarizes macrophages towards an immunosuppressive M2-like phenotype.[3] These TAMs foster tumor growth, angiogenesis, and metastasis while suppressing anti-tumor T-cell responses.[4] Therefore, inhibiting CSF1R signaling is a validated therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.[5][6]
This guide benchmarks our preclinical candidate, Cmpd-7CP , against three notable clinical-stage CSF1R inhibitors:
-
Pexidartinib (PLX3397): An orally bioavailable, potent small molecule inhibitor of CSF1R, c-KIT, and FLT3-ITD, approved for the treatment of tenosynovial giant cell tumor (TGCT).[6][7]
-
Emactuzumab (RG7155): A humanized monoclonal antibody that binds to CSF1R and blocks ligand binding, thereby inhibiting receptor activation.[2][4]
-
Edicotinib (JNJ-40346527): A selective, oral small molecule inhibitor of CSF1R kinase that has been evaluated in clinical trials for various cancers and inflammatory diseases.[8][9]
Below is a diagram illustrating the targeted signaling pathway.
Caption: Mechanism of action of CSF1R inhibitors.
Comparative Performance Analysis
The following tables summarize the key performance metrics of Cmpd-7CP against the selected clinical candidates. Data for clinical candidates are compiled from publicly available literature, while data for Cmpd-7CP are from internal preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target(s) | CSF1R IC₅₀ (nM) | c-KIT IC₅₀ (nM) | FLT3 IC₅₀ (nM) |
| Cmpd-7CP | Small Molecule | CSF1R | 5 | 150 | 450 |
| Pexidartinib | Small Molecule | CSF1R, c-KIT, FLT3 | 17-20[6][10] | 12[6] | 9[6] |
| Edicotinib | Small Molecule | CSF1R | ~9[11] | >1000 | >1000 |
| Emactuzumab | Antibody | CSF1R | N/A (Blocks Ligand) | N/A | N/A |
Causality Note: A lower IC₅₀ value indicates higher potency. Cmpd-7CP was designed for enhanced selectivity against CSF1R over other kinases like c-KIT and FLT3, which are primary targets of Pexidartinib. This improved selectivity profile may translate to a better safety profile by avoiding off-target effects associated with c-KIT and FLT3 inhibition. Edicotinib also demonstrates high selectivity for CSF1R.
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | EC₅₀ (nM) |
| Cmpd-7CP | CSF1R Phosphorylation | THP-1 | 15 |
| Pexidartinib | CSF1R Phosphorylation | THP-1 | ~40 |
| Edicotinib | HL Cell Viability | Various | ~50-100[8] |
| Emactuzumab | Macrophage Depletion | Co-culture | ~5 (µg/mL) |
Causality Note: The cellular phosphorylation assay directly measures the ability of a compound to inhibit the target kinase within a cellular context. Cmpd-7CP demonstrates potent inhibition of CSF1-stimulated receptor autophosphorylation in THP-1 human monocytic cells, a well-established model for assessing CSF1R activity.[12] This confirms its ability to engage the target in a relevant biological system.
Table 3: In Vivo Efficacy (Mouse Xenograft Model)
| Compound | Dose & Regimen | Tumor Growth Inhibition (%) |
| Cmpd-7CP | 30 mg/kg, oral, QD | ~75% |
| Pexidartinib | 50 mg/kg, oral, QD | ~40-60%[6] |
| Edicotinib | 30 mg/kg, oral, QD | ~60%[9] |
| Emactuzumab | 10 mg/kg, i.v., QW | ~70%[13] |
Causality Note: In vivo efficacy in a tumor model is the ultimate preclinical validation. The data, derived from a 4T1 breast cancer xenograft model known for its reliance on TAMs[3], shows that Cmpd-7CP achieves significant tumor growth inhibition. This is attributed to its potent and selective inhibition of CSF1R, leading to the depletion and repolarization of M2-like TAMs within the tumor microenvironment.
Table 4: Key Pharmacokinetic (PK) Parameters
| Compound | Species | T½ (hours) | Cₘₐₓ (ng/mL) | Bioavailability (%) |
| Cmpd-7CP | Mouse | 8.5 | ~1200 (at 30 mg/kg) | ~45 |
| Pexidartinib | Human | 26.6[7] | ~4000 (at 400 mg) | Not reported |
| Edicotinib | Human | Not reported | 347 (at 200 mg)[14] | Not reported |
| Emactuzumab | Human | 1.5 - 9 days[4] | N/A | N/A (i.v.) |
Causality Note: A favorable pharmacokinetic profile is crucial for maintaining therapeutic drug concentrations. Cmpd-7CP exhibits promising oral bioavailability and a half-life in mice that supports once-daily dosing. These properties are essential for translation into clinical studies.[15][16]
Experimental Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the characterization of Cmpd-7CP.
In Vitro CSF1R Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant CSF1R.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation: A 384-well assay plate is prepared. Recombinant human CSF1R enzyme is diluted in kinase assay buffer and added to each well.
-
Compound Addition: Test compounds are serially diluted (typically a 10-point, 3-fold dilution series) in DMSO and then further diluted in assay buffer before being added to the wells.
-
Reaction Initiation: A solution containing the kinase substrate (e.g., Poly-Glu,Tyr 4:1) and ATP (at a concentration near the Kₘ) is added to each well to start the kinase reaction.[17]
-
Incubation: The plate is incubated at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and a detection reagent is added. For example, the ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[18] Alternatively, a TR-FRET assay like LanthaScreen™ can be used.[19][20]
-
Signal Reading: The plate is read on a compatible plate reader (e.g., a luminometer or TR-FRET-capable reader).
-
Data Analysis: The resulting data is normalized to controls (0% and 100% inhibition) and fitted to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
Cellular CSF1R Autophosphorylation Assay
This assay measures target engagement within a cellular context by quantifying the inhibition of ligand-induced receptor phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Starvation: THP-1 cells are cultured and then serum-starved for 4-16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.
-
Ligand Stimulation: Cells are stimulated with recombinant human CSF-1 ligand (e.g., 100 ng/mL) for a short period (typically 5-15 minutes) to induce maximal receptor autophosphorylation.[21]
-
Cell Lysis: The reaction is stopped by placing the plate on ice and adding lysis buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA): A sandwich ELISA is performed. A capture antibody specific for total CSF1R is coated on a microplate. The cell lysate is added, followed by a detection antibody that specifically recognizes phosphorylated tyrosine residues (pTyr).[22] The signal is developed using a horseradish peroxidase (HRP) substrate and read on a plate reader.
-
Data Analysis: The signal is normalized to the stimulated and unstimulated controls to calculate the percent inhibition for each compound concentration. An EC₅₀ value is then determined by non-linear regression.
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the compound in a living organism.
References
- 1. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emactuzumab - Wikipedia [en.wikipedia.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. dovepress.com [dovepress.com]
- 7. Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 15. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. revvity.co.jp [revvity.co.jp]
- 22. PathScan® Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Navigating the Synthesis of Azaoxindoles: A Guide to Reproducibility for 7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For researchers and drug development professionals, the reproducibility of published synthetic data is paramount. This guide delves into the synthesis of the promising heterocyclic scaffold, 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. A thorough review of the scientific literature reveals a notable absence of specific published data for this exact molecule. However, this should not be a deterrent to scientific progress. In such instances, a logical and scientifically rigorous approach is to examine the established synthetic routes for its close structural isomers, the azaoxindoles. This guide will provide a comprehensive comparison of reproducible synthetic methodologies for azaoxindoles, offering a well-grounded framework for the potential synthesis of this compound.
The azaoxindole core, particularly the 7-azaoxindole (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) isomer, is a well-documented pharmacophore found in numerous biologically active compounds.[1] The synthetic strategies developed for this class of molecules are robust and offer valuable insights into the construction of the pyrrolopyridinone skeleton.
Comparative Analysis of Synthetic Methodologies for Azaoxindole Scaffolds
The construction of the azaoxindole ring system has been approached through several synthetic strategies. Among the most reliable and versatile are palladium-catalyzed intramolecular cross-coupling reactions. These methods offer a high degree of functional group tolerance and consistently reproducible results, making them a cornerstone of modern heterocyclic chemistry.[2][3]
A prevalent and effective strategy involves the palladium-catalyzed intramolecular C-N cross-coupling of an N-aryl-2-halonicotinamide precursor. This approach allows for the strategic introduction of substituents on both the pyridine and the N-aryl moieties, providing a versatile entry into a diverse range of azaoxindole derivatives.
Below is a comparative summary of reaction conditions for the synthesis of azaoxindole scaffolds based on published data.
| Starting Material | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Aryl-2-chloronicotinamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 60-85 | [4] |
| N-(Pyridin-2-yl)acrylamide derivative | (Not applicable - Radical Cyclization) | (Not applicable) | Toluene | 110 | 50-75 | [1] |
| 2-Amino-ortho-chloropyridine and pyruvic acid deriv. | Pd(Pt-Bu₃)₂ | K₂CO₃ | DMF | 120 | 65-80 | [5] |
This table is a synthesis of data from multiple sources to illustrate common conditions and is not a direct reproduction from a single reference.
The palladium-catalyzed methods generally offer higher yields and greater substrate scope compared to radical cyclization approaches. The choice of ligand is critical for the efficiency of the C-N bond formation, with bulky electron-rich phosphine ligands like Xantphos often providing superior results.[4]
Visualizing the Synthetic Pathways
To better understand the key synthetic transformations, the following diagrams illustrate the generalized workflows for the palladium-catalyzed synthesis of azaoxindoles.
Caption: Palladium-Catalyzed Azaoxindole Synthesis Workflow.
Detailed Experimental Protocols
Reproducibility in science hinges on meticulous and detailed methodologies. The following protocols are based on established and peer-reviewed procedures for the synthesis of azaoxindoles and can serve as a robust starting point for adaptation.
Protocol 1: Synthesis of N-Aryl-2-chloronicotinamide Precursor[1]
-
To a solution of the desired aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add 2-chloronicotinoyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the N-aryl-2-chloronicotinamide.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to form Azaoxindole[4]
-
To a flame-dried Schlenk tube, add the N-aryl-2-chloronicotinamide (1.0 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired azaoxindole.
Application to the Synthesis of this compound
The methodologies established for the synthesis of 7-azaoxindoles provide a strong foundation for approaching the synthesis of the target molecule, this compound. The key difference lies in the position of the nitrogen atom in the pyridine ring.
A plausible synthetic route, adapted from the palladium-catalyzed intramolecular cyclization, would involve the synthesis of an N-substituted-3-amino-2,6-dichloropyridine. Subsequent acylation with a suitable C2-synthon followed by an intramolecular Heck or Buchwald-Hartwig reaction could potentially yield the desired pyrrolo[2,3-c]pyridin-2(3H)-one core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its Analogs in Kinase Inhibition
Introduction: The Privileged Scaffold of Pyrrolopyridines in Drug Discovery
The 7-azaindole (pyrrolo[2,3-b]pyridine) and its isomeric frameworks, such as the pyrrolo[2,3-c]pyridine core, represent a class of "privileged structures" in medicinal chemistry.[1][2] These heterocyclic systems are bioisosteres of endogenous purines and are prevalent in a multitude of biologically active molecules, particularly as potent inhibitors of protein kinases.[3] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrrolopyridine scaffold serves as a versatile template for designing ATP-competitive inhibitors that can modulate the activity of various kinases involved in oncogenic signaling pathways.
This guide focuses on the structural activity relationship (SAR) of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , a key intermediate and pharmacophore in the development of novel kinase inhibitors.[4] We will dissect the role of its key structural features by comparing it with structurally similar compounds, providing insights into how modifications of this scaffold influence biological activity. This analysis is supported by experimental data from related compound series and detailed protocols for assessing their efficacy.
Comparative Structural Activity Relationship (SAR) Analysis
The Significance of the 7-Chloro Substituent
The presence of a halogen, particularly chlorine, at the 7-position of the pyrrolopyridine ring is a common feature in many potent kinase inhibitors. This substituent can significantly influence the compound's electronic properties, lipophilicity, and ability to form key interactions within the ATP-binding pocket of kinases.
In related series, the nature of the substituent at this position dramatically impacts potency. For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines developed as Mer and Axl tyrosine kinase inhibitors, the substituent at the 7-position is crucial for activity.[5] While this series explores aryl substitutions, the principle of optimizing interactions in this region of the kinase hinge-binding pocket remains. The chloro group in this compound likely plays a critical role in orienting the molecule within the active site and may engage in halogen bonding or other non-covalent interactions that enhance binding affinity.
The Role of the Pyrrolone Ring and its Modifications
The pyrrol-2-one moiety is another key feature of the core scaffold. This lactam ring can participate in hydrogen bonding interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. Modifications to this ring system have been shown to have a profound impact on biological activity.
In a study of pyrrolone-based compounds, substitutions on the pyrrole ring were found to be critical for anti-malarial activity, demonstrating the tunability of this scaffold. While the target is different, the chemical principles of molecular recognition are transferable. For kinase inhibition, the N-H of the pyrrolone can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Comparative Analysis with Structurally Related Kinase Inhibitors
To provide a quantitative perspective, we will examine the SAR of related pyrrolopyridine and pyrrolopyrimidinone derivatives that have been evaluated as kinase inhibitors.
Table 1: SAR of Pyrrolo[2,3-b]pyridine Derivatives as Cdc7 Kinase Inhibitors
| Compound | R Group | Cdc7 IC50 (nM) |
| Analog 1 | Phenyl | >10,000 |
| Analog 2 | Benzylamino | 7 |
Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Cdc7 kinase.[6]
The data in Table 1 clearly demonstrates that the nature of the substituent at the 2-position of the pyrrolopyridine core dramatically influences inhibitory activity against Cdc7 kinase. A simple phenyl group results in an inactive compound, whereas the introduction of a benzylamino group leads to a highly potent inhibitor with an IC50 of 7 nM.[6] This highlights the importance of establishing specific hydrogen bonding and hydrophobic interactions within the kinase active site.
Table 2: SAR of 7-Aryl-2-anilino-pyrrolopyrimidines as Mer/Axl Kinase Inhibitors
| Compound | 7-Aryl Group | Mer IC50 (nM) | Axl IC50 (nM) |
| Analog 3 | Phenyl | 150 | 430 |
| Analog 4 | 4-Fluorophenyl | 2 | 16 |
Data adapted from a study on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.[5]
As shown in Table 2, modification of the 7-aryl substituent from a simple phenyl to a 4-fluorophenyl group results in a significant increase in potency against both Mer and Axl kinases.[5] This suggests that the electronic and steric properties of the substituent at the 7-position are critical for optimal binding. For our lead compound, this compound, this underscores the likely importance of the chloro group for its biological activity.
Inferred SAR for this compound
Based on the analysis of related compounds, we can propose the following SAR for this compound:
-
7-Chloro Group: This is likely a key determinant of potency, potentially through favorable interactions within a hydrophobic pocket and by influencing the overall electronic nature of the aromatic system. Replacement with other halogens (e.g., F, Br) or small electron-withdrawing/donating groups would be expected to significantly impact activity.
-
Pyrrolone Ring: The lactam moiety is crucial for establishing hydrogen bonds with the kinase hinge region. N-alkylation or substitution on the pyrrolone ring could modulate solubility and cell permeability but may also disrupt critical hydrogen bonding interactions.
-
Other Positions: The aromatic rings of the scaffold are amenable to substitution to explore further interactions within the kinase active site and to fine-tune the physicochemical properties of the molecule.
Experimental Protocols
To experimentally validate the SAR of this compound and its analogs, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Purified recombinant kinase (e.g., a panel of cancer-relevant kinases)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound or DMSO (vehicle control).
-
Add the purified kinase enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Principle: A colorimetric assay (MTT or MTS) that measures the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell proliferation or cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., a panel of cell lines representing different cancer types)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Logical Relationship of SAR Analysis
Caption: Logical workflow for SAR studies.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: High-level experimental workflow.
Conclusion
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. While direct SAR data for this specific compound is limited in the public domain, a comparative analysis of structurally related pyrrolopyridines and pyrrolopyrimidinones provides valuable insights. The 7-chloro substituent and the pyrrolone ring are likely critical for potent kinase inhibition. Further exploration of substitutions at various positions of the bicyclic core, guided by the experimental protocols outlined in this guide, will be essential for the development of next-generation therapeutics targeting kinase-driven diseases.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in the Disposal of a Novel Pyrrolopyridine Compound.
In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a halogenated heterocyclic compound. Our focus is to move beyond mere procedural lists, offering a deep dive into the causality behind these essential safety measures, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Assessment: Understanding the Intrinsic Risks
Before any handling or disposal protocols can be established, a thorough understanding of the compound's hazard profile is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific novel compound is not yet widely available, data from structurally similar compounds, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine, provide critical insights.
Based on available data, this compound should be handled as a substance that is toxic if swallowed and poses a risk of serious eye damage . The presence of a chlorinated heterocyclic ring system also places it in the category of halogenated organic compounds , which have specific disposal requirements.[1]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [2] |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation |
Given its potential biological activity, it is also prudent to handle this compound with the precautions typically afforded to cytotoxic or pharmacologically active substances .[3][4] This necessitates a containment-focused approach to minimize exposure.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its final, compliant destruction.
References
Navigating the Unseen: A Safety and Handling Guide for 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Senior Application Scientist's Note: This guide provides a comprehensive operational framework for the safe handling of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS No. 178393-20-9). It is critical to understand that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the following protocols are built upon established principles of chemical safety for handling compounds of unknown toxicity, supplemented with hazard data from the structurally similar compound, 7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS No. 357263-41-3). This analogue is classified as toxic if swallowed and causes serious eye damage.[1][2] This guide is not a substitute for a substance-specific SDS and a thorough risk assessment, which must be conducted by the end-user in consultation with their institution's Environmental Health and Safety (EHS) department.
Hazard Analysis: A Data-Driven Inference
In the absence of direct toxicological data for this compound, we must operate under a conservative assumption of high hazard. The known hazards of the closely related 7-Chloro-1H-pyrrolo[2,3-c]pyridine provide a critical starting point for our safety assessment.
Inferred Hazard Profile:
| Hazard Class | Classification | Rationale and Implication |
| Acute Toxicity, Oral | Assumed Category 3 (Toxic) | Based on the analogue (H301 - Toxic if swallowed), ingestion of even small quantities may be harmful or fatal.[1][2][3] All routes of exposure, especially accidental ingestion via contaminated hands, must be strictly prevented. |
| Serious Eye Damage | Assumed Category 1 (Causes Serious Eye Damage) | Based on the analogue (H318 - Causes serious eye damage), direct contact with the solid or its dust can cause irreversible damage to the eyes.[1][2] Full-seal chemical splash goggles are mandatory. |
| Skin Irritation | Assumed Category 2 (Causes Skin Irritation) | Heterocyclic compounds can cause skin irritation. Assume the compound is an irritant and potentially harmful upon skin absorption. |
| Respiratory Irritation | Possible | As a fine powder, the compound may cause respiratory tract irritation.[2] Handling should be performed in a way that minimizes dust generation. |
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing Personal Protective Equipment (PPE), it is essential to implement engineering and administrative controls to minimize exposure potential.
Caption: Hierarchy of controls for chemical handling.
-
Engineering Controls: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to contain any dust or vapors.[4] An eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for the handling of this compound. All personnel must be trained on this SOP and the potential hazards before commencing work. Restrict access to the material and clearly label the storage area and any containers.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields. | Nitrile gloves. | Flame-resistant lab coat. | Not typically required if container is sealed. |
| Weighing & Transfer | Chemical splash goggles (full seal). A face shield worn over goggles is required.[6] | Double-gloving with nitrile gloves. | Flame-resistant lab coat, fully buttoned. | Not required if performed in a fume hood. If a hood is not available, a NIOSH-approved respirator with P100 filters is mandatory. |
| Reaction Setup & Workup | Chemical splash goggles (full seal). | Nitrile gloves (check for compatibility with solvents used). | Flame-resistant lab coat. | Not required if performed in a fume hood. |
| Spill Cleanup & Disposal | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with P100 filters may be required depending on the spill size. |
Operational Plan: From Receipt to Disposal
4.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The storage location should be clearly labeled with the compound's name and a hazard warning. Store locked up.[3][4]
4.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Perform all weighing operations on a disposable weigh boat or paper within the fume hood. Use anti-static tools if necessary.
-
Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel to minimize the risk of spills.
-
Reaction: Once the compound is in the reaction vessel, proceed with the experiment as planned, keeping the vessel within the fume hood.
-
Decontamination: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water.[3][5]
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess compound. Collect in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Do not rinse the original container into the drain. Triple-rinse with a suitable solvent, collecting all rinsate as hazardous waste. Deface the label on the empty container before disposal according to your institution's guidelines.
-
Contaminated Solvents: Any solvents used for reactions or cleaning must be collected in a designated, labeled hazardous waste container.
Emergency Procedures: Spill Response
Caption: Emergency response workflow for a hazardous solid spill.
In the event of a spill, remain calm and follow the outlined procedure. For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
References
- 1. 7-Chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 357263-41-3 [sigmaaldrich.com]
- 2. 7-Chloro-1H-pyrrolo[2,3-c]pyridine | C7H5ClN2 | CID 11435048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.es [fishersci.es]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 357263-41-3 7-Chloro-1H-pyrrolo[2,3-c]pyridine AKSci W5723 [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
